molecular formula C37H67NO14 B15601355 Erythromycin A N-oxide

Erythromycin A N-oxide

Numéro de catalogue: B15601355
Poids moléculaire: 749.9 g/mol
Clé InChI: LUIPOVCSQJTWHA-FLRRJSNISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Erythromycin A N-oxide is a useful research compound. Its molecular formula is C37H67NO14 and its molecular weight is 749.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H67NO14

Poids moléculaire

749.9 g/mol

Nom IUPAC

(2R,3S,4R,6S)-2-[[(3S,5R,6S,7S,9S,12S,13R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20?,21+,22-,23+,24+,25?,26+,28-,29?,30-,31+,32-,34+,35-,36-,37-/m0/s1

Clé InChI

LUIPOVCSQJTWHA-FLRRJSNISA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Erythromycin A N-oxide from Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is produced by the fermentation of the bacterium Saccharopolyspora erythraea. During this process, a number of related substances are also synthesized. Among these is Erythromycin A N-oxide, a minor analog and metabolite of Erythromycin A. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Saccharopolyspora erythraea fermentation broths. It includes detailed experimental protocols for fermentation, extraction, and chromatographic separation, along with a summary of analytical characterization data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with erythromycin and related compounds.

Introduction

Saccharopolyspora erythraea, formerly known as Streptomyces erythreus, is the primary industrial producer of the macrolide antibiotic erythromycin. The fermentation process yields primarily Erythromycin A, but also a variety of structurally related compounds, which can be precursors, byproducts, or degradation products. One such related substance is this compound, a metabolite formed by the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A.

The presence of this compound in fermentation broths has been confirmed through detailed chromatographic and spectroscopic analysis. It is considered a minor component in standard fermentations, but its concentration can be influenced by the specific strain of Saccharopolyspora erythraea used and the fermentation conditions. Understanding the formation and isolation of this N-oxide is crucial for process optimization, impurity profiling in drug manufacturing, and for the exploration of its potential biological activity or role as a precursor for semi-synthetic derivatives.

This guide details the methodologies for the discovery and isolation of this compound, drawing from established scientific literature.

Fermentation of Saccharopolyspora erythraea

The production of Erythromycin A and its N-oxide is achieved through submerged fermentation of Saccharopolyspora erythraea. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.

Culture Media

A two-stage vegetative culture is typically employed to generate a robust inoculum for the production phase.

Table 1: Culture Media for Saccharopolyspora erythraea Fermentation

Medium ComponentInoculum Medium (g/L)Production Medium (g/L)
Glucose2030
Soybean Meal2020
Corn Steep Liquor2.52.5
NaCl55
CaCO₃33
pH (post-autoclaving)7.07.0
Fermentation Protocol
  • Inoculum Development:

    • A loopful of a sporulated culture of Saccharopolyspora erythraea from an oatmeal-peptone-yeast extract agar (B569324) slant is used to inoculate a 500-mL Erlenmeyer flask containing 50 mL of the inoculum medium.

    • The flask is incubated on a rotary shaker at 250 rpm for 48 hours at 30°C.

    • This first vegetative culture is then used to inoculate a second-stage inoculum at a 10% (v/v) ratio, which is grown under the same conditions.

  • Production Fermentation:

    • The second-stage inoculum is transferred to the production medium at a 10% (v/v) ratio.

    • The production culture is incubated in a 500-mL Erlenmeyer flask with 50 mL of medium on a rotary shaker at 250 rpm and 30°C for 7-10 days.

    • Monitoring of the fermentation can include measurements of pH, biomass, and antibiotic titer over time.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction followed by chromatographic separation.

Extraction
  • Broth Preparation: At the end of the fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation at 5000 x g for 15 minutes. The supernatant, containing the dissolved erythromycins, is used for extraction.

  • Solvent Extraction:

    • The pH of the supernatant is adjusted to 9.0 with a suitable base (e.g., 1M NaOH).

    • The alkaline supernatant is extracted twice with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform.

    • The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective methods for the separation and isolation of this compound from the crude extract.

TLC is a valuable technique for the initial separation and identification of this compound.

Table 2: Thin-Layer Chromatography Parameters for this compound Separation

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Chloroform : Methanol : Ammonium (B1175870) Hydroxide (90:10:1, v/v/v)[1]
Sample Preparation The crude extract is dissolved in a small volume of methanol.
Detection UV light (254 nm) and/or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

Under these conditions, this compound is separated from Erythromycin A and other related substances. The Rf value for this compound will be distinct from that of Erythromycin A.

For quantitative analysis and preparative isolation, reversed-phase HPLC is the method of choice.

Table 3: High-Performance Liquid Chromatography Parameters for this compound Analysis

ParameterDescription
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic system of acetonitrile (B52724) and a buffer (e.g., ammonium acetate)
Detection UV at 215 nm
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30°C)

The retention time of this compound will be different from that of Erythromycin A, allowing for its quantification and collection.

Analytical Characterization

The identity of the isolated this compound can be confirmed by various spectroscopic techniques.

Table 4: Analytical Data for this compound

PropertyValue
Molecular Formula C₃₇H₆₇NO₁₄
Molecular Weight 749.9 g/mol
CAS Number 992-65-4
Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight and structure of this compound. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 750.9. Fragmentation patterns can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule. The N-oxide formation will induce characteristic shifts in the signals of the protons and carbons of the desosamine sugar moiety compared to the parent Erythromycin A molecule.

Quantitative Data

The production of this compound is generally low in wild-type strains of Saccharopolyspora erythraea. However, in certain blocked mutants, the relative proportion of the N-oxide can be significantly higher.

Table 5: Relative Yields of Erythromycin A and this compound in Different Strains

S. erythraea StrainErythromycin A (%)This compound (%)
Wild-Type (BTCC-2)973
Blocked Mutants (Type I and II)7030

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculum Inoculum Preparation Production Production Fermentation Inoculum->Production Harvest Harvest Broth Production->Harvest Centrifuge Centrifugation Harvest->Centrifuge Extract Solvent Extraction Centrifuge->Extract Concentrate Concentration Extract->Concentrate TLC TLC Separation Concentrate->TLC HPLC HPLC Purification TLC->HPLC Characterization Spectroscopic Characterization (MS, NMR) HPLC->Characterization

Caption: Workflow for the isolation and characterization of this compound.

Erythromycin A Biosynthesis and N-Oxidation

biosynthesis_pathway Propionyl_CoA Propionyl-CoA + Methylmalonyl-CoA PKS Polyketide Synthase (DEBS) Propionyl_CoA->PKS Erythronolide_B 6-Deoxyerythronolide B -> Erythronolide B PKS->Erythronolide_B Glycosylation Glycosylation & Hydroxylation Erythronolide_B->Glycosylation Erythromycin_A Erythromycin A Glycosylation->Erythromycin_A N_Oxidation N-Oxidation Erythromycin_A->N_Oxidation Erythromycin_A_N_Oxide This compound N_Oxidation->Erythromycin_A_N_Oxide

Caption: Simplified pathway of Erythromycin A biosynthesis and its subsequent N-oxidation.

Conclusion

This compound is a naturally occurring metabolite in the fermentation of Saccharopolyspora erythraea. While it is a minor component in wild-type strains, its presence is significant for a comprehensive understanding of the erythromycin biosynthetic pathway and for the quality control of erythromycin production. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of this compound, which can be valuable for further research into its properties and potential applications. The use of chromatographic techniques, particularly HPLC, is essential for the successful separation and analysis of this compound from the complex mixture of related substances in the fermentation broth.

References

The Formation of Erythromycin A N-oxide: An In-depth Technical Guide to its Biosynthesis in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythromycin (B1671065) A and delves into the formation of its N-oxide derivative, a significant related substance found in the fermentation broth of Saccharopolyspora erythraea. This document details the enzymatic steps leading to the production of the parent compound and explores the putative mechanisms for N-oxidation. Furthermore, it includes detailed experimental protocols for fermentation and analysis, alongside quantitative data on product and impurity yields, to support research and process optimization in drug development.

Introduction to Erythromycin A and its N-oxide

Erythromycin A is a widely used macrolide antibiotic produced by the soil actinomycete Saccharopolyspora erythraea. Its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. During industrial fermentation, several related substances are also produced, among which Erythromycin A N-oxide is a notable impurity. The presence of this N-oxide can impact the purity, and potentially the efficacy and safety profile, of the final active pharmaceutical ingredient (API). Understanding its formation is therefore critical for process control and optimization.

The Biosynthetic Pathway of Erythromycin A

The biosynthesis of Erythromycin A begins with the assembly of a 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, multifunctional enzyme complex known as deoxyerythronolide B synthase (DEBS). Following the creation of the macrolactone core, a series of post-PKS tailoring steps occur to yield the final active molecule.

The key enzymatic steps are:

  • C6-Hydroxylation: The cytochrome P450 enzyme, EryF (CYP107A1), catalyzes the hydroxylation of 6-dEB at the C6 position to form erythronolide B (EB).

  • Glycosylation: The intermediate EB is then glycosylated with two deoxysugars. First, mycarose (B1676882) is attached, followed by the addition of desosamine (B1220255).

  • C12-Hydroxylation: Another cytochrome P450 enzyme, EryK, is responsible for the hydroxylation at the C12 position of the macrolactone ring.

  • C3-O-Methylation: The final step is the methylation of the mycarose sugar moiety, catalyzed by the enzyme EryG, to produce Erythromycin A.

The overall biosynthetic pathway for Erythromycin A is depicted below.

Erythromycin_A_Biosynthesis Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA DEBS DEBS (PKS) Propionyl_CoA->DEBS dEB 6-deoxyerythronolide B (6-dEB) DEBS->dEB EryF EryF (P450) dEB->EryF EB Erythronolide B (EB) EryF->EB Glycosylation Glycosylation (EryB, EryC) EB->Glycosylation EryD Erythromycin D Glycosylation->EryD EryK EryK (P450) EryD->EryK EryC Erythromycin C EryK->EryC EryG EryG (Methyltransferase) EryC->EryG EryA Erythromycin A EryG->EryA

Figure 1: Biosynthetic Pathway of Erythromycin A.

Putative Biosynthetic Pathway of this compound

The formation of this compound involves the oxidation of the tertiary amine group on the desosamine sugar of Erythromycin A. While the precise enzyme responsible for this transformation in S. erythraea has not been definitively identified in the literature, it is widely hypothesized to be catalyzed by a cytochrome P450 monooxygenase. These enzymes are known for their broad substrate specificity and their ability to perform a variety of oxidative reactions, including N-oxidation.

The genome of S. erythraea contains several genes encoding for P450 enzymes, some of which are termed "orphan" P450s as their specific function has not yet been elucidated. It is plausible that one of these orphan P450s, or even one of the known P450s involved in the main pathway (such as EryF or EryK) exhibiting substrate promiscuity, could be responsible for the N-oxidation of Erythromycin A. This conversion is likely a final tailoring step occurring after the formation of Erythromycin A.

Erythromycin_N_Oxide_Formation EryA Erythromycin A P450 Putative P450 Monooxygenase EryA->P450 N-oxidation EryA_N_Oxide This compound P450->EryA_N_Oxide

Figure 2: Hypothesized Formation of this compound.

Quantitative Data on Erythromycin A and N-oxide Production

Quantitative analysis of fermentation broths is essential for monitoring and optimizing the production process. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for accurately quantifying Erythromycin A and its related substances, including the N-oxide. The relative amounts of these compounds can vary significantly depending on the fermentation conditions, such as media composition, pH, temperature, and aeration.

CompoundTypical Concentration Range (mg/L)Factors Influencing Yield
Erythromycin A 1000 - 5000Strain genetics, nutrient availability (carbon, nitrogen), pH, temperature, dissolved oxygen.
This compound < 1 - 5% of Erythromycin AOxidative stress, dissolved oxygen levels, pH, presence of specific precursors or inhibitors.
Erythromycin B 5 - 15% of Erythromycin APrecursor availability, efficiency of EryK.
Erythromycin C 2 - 10% of Erythromycin AEfficiency of EryG.

Note: The concentration ranges are indicative and can vary widely based on the specific strain and fermentation process.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

This protocol outlines a typical lab-scale fermentation for the production of Erythromycin A.

5.1.1. Media Preparation

  • Seed Medium (per liter): 10 g glucose, 20 g soybean meal, 5 g corn steep liquor, 3 g NaCl, 2 g (NH₄)₂SO₄, 5 g CaCO₃. Adjust pH to 7.0.

  • Production Medium (per liter): 50 g soluble starch, 30 g soybean meal, 10 g corn steep liquor, 5 g (NH₄)₂SO₄, 8 g CaCO₃, 2 g soybean oil. Adjust pH to 6.8.

5.1.2. Inoculum Development

  • Inoculate a loopful of S. erythraea spores from an agar (B569324) plate into 50 mL of seed medium in a 250 mL flask.

  • Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.

5.1.3. Production Fermentation

  • Inoculate 200 mL of production medium in a 1 L flask with 10 mL of the seed culture.

  • Incubate at 32°C on a rotary shaker at 220 rpm for 7-10 days.

  • Monitor pH, glucose consumption, and erythromycin production periodically.

Fermentation_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Spore_Stock S. erythraea Spore Stock Inoculation_Seed Inoculate Seed Culture Spore_Stock->Inoculation_Seed Seed_Medium Prepare Seed Medium Seed_Medium->Inoculation_Seed Production_Medium Prepare Production Medium Inoculation_Production Inoculate Production Culture Production_Medium->Inoculation_Production Incubation_Seed Incubate Seed Culture (48-72h, 30°C, 220 rpm) Inoculation_Seed->Incubation_Seed Incubation_Seed->Inoculation_Production Incubation_Production Incubate Production Culture (7-10 days, 32°C, 220 rpm) Inoculation_Production->Incubation_Production Sampling Periodic Sampling Incubation_Production->Sampling Analysis HPLC-MS/MS Analysis Sampling->Analysis

Figure 3: General Workflow for Erythromycin Fermentation.
Extraction and Quantification of Erythromycin A and this compound by LC-MS/MS

This protocol provides a method for the simultaneous extraction and quantification of Erythromycin A and its N-oxide from fermentation broth.

5.2.1. Sample Preparation

  • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.

  • To 500 µL of the supernatant, add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of mobile phase A.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

5.2.2. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions:

    • Erythromycin A: Precursor ion (m/z) 734.5 -> Product ion (m/z) 576.4

    • This compound: Precursor ion (m/z) 750.5 -> Product ion (m/z) 592.4

5.2.3. Quantification

Prepare a standard curve using certified reference standards for Erythromycin A and this compound in the expected concentration range. The concentration of the analytes in the samples is determined by interpolating their peak areas against the standard curve.

Conclusion

The biosynthesis of Erythromycin A is a well-characterized process, while the formation of its N-oxide derivative in the fermentation broth of S. erythraea is likely an enzymatic process, putatively catalyzed by a cytochrome P450 monooxygenase. Further research is required to identify the specific enzyme(s) responsible for this N-oxidation. The provided experimental protocols for fermentation and LC-MS/MS analysis offer a robust framework for researchers to quantify both Erythromycin A and its N-oxide, enabling studies to elucidate the biosynthetic pathway and to optimize fermentation conditions to minimize impurity formation, thereby ensuring the quality and consistency of this important antibiotic.

Erythromycin A N-oxide: A Comprehensive Physicochemical and Characterization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant metabolite and a synthetic derivative of the widely-used macrolide antibiotic, Erythromycin A.[1] As a potential impurity in commercial erythromycin preparations, its characterization is crucial for quality control and regulatory purposes.[2] Furthermore, its role as a precursor in the synthesis of other macrolide antibiotics, such as clarithromycin, underscores its importance in drug development.[2] This technical guide provides an in-depth overview of the physicochemical properties and characterization of Erythromycin A N-oxide, offering detailed experimental insights for researchers and scientists in the pharmaceutical field.

Physicochemical Properties

This compound is a white solid with a molecular formula of C37H67NO14 and a molecular weight of 749.9 g/mol .[1] It is known to be soluble in a range of common laboratory solvents, including water, ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] The compound should be stored at -20°C for optimal stability.[1] While an experimental melting point has not been widely reported, a predicted pKa value of 12.50 ± 0.60 suggests it is a weakly basic compound.

PropertyValueSource(s)
CAS Number 992-65-4[1][3]
Molecular Formula C37H67NO14[1][3]
Molecular Weight 749.9 g/mol [1]
Appearance White Solid[1]
Solubility Soluble in water, ethanol, methanol, DMF, DMSO[1]
Predicted pKa 12.50 ± 0.60
Storage -20°C[1]

Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis and quantification of this compound. While a specific, universal protocol for the N-oxide is not standardized, methods developed for Erythromycin A and its related substances can be readily adapted.

Experimental Protocol (Adapted from related methods):

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution, such as 0.2 M ammonium (B1175870) acetate (B1210297) or 0.02 M potassium phosphate, with the pH adjusted to alkaline conditions (around pH 7.0-9.0) to ensure good peak shape for the basic macrolide structure.[5] A common gradient or isocratic elution can be optimized for the separation of the N-oxide from Erythromycin A and other impurities.

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[4][6]

  • Column Temperature: Elevated temperatures, such as 70°C, can improve peak symmetry and resolution.[5]

  • Detection: UV detection at wavelengths between 200 nm and 215 nm is suitable for monitoring this compound.[4][7]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of this compound. The fragmentation pattern can be predicted based on the well-understood fragmentation of Erythromycin A.

Expected Fragmentation Pattern:

The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a protonated molecular ion [M+H]+ at m/z 750.5. The additional oxygen atom in the N-oxide will increase the mass by 16 Da compared to Erythromycin A (m/z 734.5).

Key fragment ions are anticipated from the neutral loss of the sugar moieties:

  • Loss of the cladinose (B132029) sugar: This would result in a fragment ion at m/z 592.4 (750.5 - 158.1).

  • Loss of the desosamine (B1220255) N-oxide sugar: This would lead to a fragment ion at m/z 576.4 (750.5 - 174.1).

Further fragmentation of the macrolactone ring would produce a series of characteristic ions.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. Key differences compared to Erythromycin A would be observed in the chemical shifts of the protons on and near the desosamine sugar, particularly the N-methyl groups and the adjacent protons, which would be deshielded due to the presence of the N-oxide.

  • ¹³C NMR: Similarly, the carbon NMR spectrum will show characteristic shifts for the carbons of the desosamine sugar. The N-methyl carbons will be significantly shifted downfield.

Experimental Protocol (General):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.

  • Experiments: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would be necessary for complete assignment of the proton and carbon signals.

Synthesis and Degradation Pathways

Synthesis of this compound

This compound can be synthesized from Erythromycin A through a direct oxidation reaction.

G Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Erythromycin_A_N_oxide

Synthetic pathway to this compound.

Experimental Protocol (General):

The synthesis involves the treatment of Erythromycin A with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in a suitable solvent like dichloromethane (B109758) or methanol. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

In Vivo Metabolism

Erythromycin A is metabolized in the liver to form this compound, a process primarily mediated by cytochrome P450 enzymes.[12]

G Erythromycin_A Erythromycin A (in vivo) Erythromycin_A_N_oxide This compound (Metabolite) Erythromycin_A->Erythromycin_A_N_oxide N-oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->Erythromycin_A_N_oxide

In vivo metabolic conversion of Erythromycin A.
Potential Degradation Pathway

Erythromycin A is known to be unstable in acidic conditions, leading to the formation of anhydroerythromycin A. It is plausible that this compound undergoes a similar degradation pathway.

G Erythromycin_A_N_oxide This compound Protonation Protonation (Acidic Conditions) Erythromycin_A_N_oxide->Protonation Intramolecular_Cyclization Intramolecular Cyclization Protonation->Intramolecular_Cyclization Anhydroerythromycin_A_N_oxide Anhydrothis compound (Inactive Degradant) Intramolecular_Cyclization->Anhydroerythromycin_A_N_oxide

A plausible acidic degradation pathway.

Conclusion

This technical guide has summarized the key physicochemical properties and characterization methodologies for this compound. While a significant amount of information can be inferred from its parent compound, Erythromycin A, further specific experimental studies on the N-oxide are warranted to fully elucidate its properties. The provided experimental frameworks for HPLC, MS, and NMR, along with the outlined synthetic and degradation pathways, offer a solid foundation for researchers and drug development professionals working with this important macrolide derivative.

References

An In-Depth Spectroscopic Analysis of Erythromycin A N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Erythromycin A N-oxide

Erythromycin A is a widely used macrolide antibiotic that functions by inhibiting bacterial protein synthesis. This compound is a metabolite and a key precursor in the synthesis of other macrolide antibiotics, such as Clarithromycin. The N-oxidation of the tertiary amine in the desosamine (B1220255) sugar moiety of Erythromycin A leads to the formation of the N-oxide, which alters the molecule's physicochemical properties. Understanding the spectroscopic signature of this modification is crucial for identity, purity, and stability testing in pharmaceutical development.

Spectroscopic Data Analysis

Due to the scarcity of published, quantitative spectroscopic data for this compound, this section presents the well-documented data for Erythromycin A and provides a detailed, predictive analysis of the expected spectral changes upon N-oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The N-oxidation of the dimethylamino group on the desosamine sugar of Erythromycin A is expected to induce significant changes in the ¹H and ¹³C NMR spectra, primarily in the vicinity of the nitrogen atom.

2.1.1. ¹H NMR Spectroscopy

The protons on the carbons adjacent to the nitrogen atom and the N-methyl protons are most affected by N-oxidation.

Table 1: ¹H NMR Chemical Shifts of Erythromycin A and Predicted Shifts for this compound (in CDCl₃)

Proton AssignmentErythromycin A Chemical Shift (ppm)Predicted this compound Chemical Shift (ppm)Expected Shift (Δδ)
N(CH₃)₂~2.3~3.2 - 3.5+0.9 to +1.2
H-3'~2.5~3.0 - 3.3+0.5 to +0.8
H-2'~3.0~3.4 - 3.7+0.4 to +0.7
H-4'~1.6~1.8 - 2.0+0.2 to +0.4
H-5'~3.6~3.7 - 3.9+0.1 to +0.3

Note: The predicted shifts are based on general trends observed for the N-oxidation of tertiary amines. Actual values may vary.

Analysis of Predicted ¹H NMR Shifts: The N-oxidation introduces a positive formal charge on the nitrogen atom and a negative charge on the oxygen, creating a strong dipole. This results in a significant deshielding effect on the neighboring protons. The most pronounced downfield shift is expected for the N-methyl protons, followed by the protons on the carbons directly attached to the nitrogen (H-3' and H-2'). The effect diminishes with distance from the N-oxide group.

2.1.2. ¹³C NMR Spectroscopy

The carbon atoms directly bonded to the nitrogen and those in close proximity will experience the most significant changes in their chemical shifts.

Table 2: ¹³C NMR Chemical Shifts of Erythromycin A and Predicted Shifts for this compound (in CDCl₃)

Carbon AssignmentErythromycin A Chemical Shift (ppm)Predicted this compound Chemical Shift (ppm)Expected Shift (Δδ)
N(CH₃)₂~40.3~55 - 65+15 to +25
C-3'~65.5~75 - 85+10 to +20
C-2'~69.0~72 - 78+3 to +9
C-4'~29.0~27 - 30-2 to +1
C-5'~65.8~64 - 66-2 to +1

Note: The predicted shifts are based on general trends observed for the N-oxidation of tertiary amines. Actual values may vary.

Analysis of Predicted ¹³C NMR Shifts: The carbons directly attached to the nitrogen atom (the N-methyl carbons and C-3') are expected to show a significant downfield shift (deshielding) due to the electron-withdrawing effect of the N-oxide group. The α-carbon (C-3') will be more affected than the β-carbons. Carbons further away from the N-oxide group are expected to show minimal or no significant change in their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most significant change in the IR spectrum upon N-oxidation of Erythromycin A will be the appearance of a new absorption band corresponding to the N-O stretching vibration.

Table 3: Key IR Absorption Bands for Erythromycin A and Predicted Bands for this compound

Functional GroupErythromycin A Wavenumber (cm⁻¹)Predicted this compound Wavenumber (cm⁻¹)Comments
O-H stretch (alcohols)~3475 (broad)~3475 (broad)Unlikely to be significantly affected.
C-H stretch (alkanes)~2944~2944Unlikely to be significantly affected.
C=O stretch (ketone/lactone)~1729~1729Unlikely to be significantly affected.
C-O stretch (ether, alcohol)~1167, ~1040~1167, ~1040Unlikely to be significantly affected.
N-O stretch N/A ~950 - 970 Characteristic band for tertiary amine N-oxides.

Analysis of Predicted IR Spectrum: The majority of the IR spectrum of this compound is expected to be very similar to that of Erythromycin A, as the core macrolide structure remains unchanged. The key diagnostic feature will be the appearance of a new, moderately intense absorption band in the 950-970 cm⁻¹ region, which is characteristic of the N-O stretching vibration in tertiary amine N-oxides.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Erythromycin A itself has a weak UV absorption.

Table 4: UV-Vis Absorption Data for Erythromycin A and Predicted Data for this compound

Compoundλmax (nm)SolventPredicted Change for N-oxide
Erythromycin A~285Methanol/Buffer (1:1)Minor bathochromic or hypsochromic shift

Analysis of Predicted UV-Vis Spectrum: The chromophore in Erythromycin A is primarily the ketone group within the lactone ring. The N-oxidation of the distal dimethylamino group is not expected to have a major impact on the λmax of this chromophore. A minor shift of a few nanometers (either bathochromic or hypsochromic) might be observed due to the alteration of the overall electronic environment of the molecule.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to obtain optimal resolution and lineshape.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for quantitative analysis, and a spectral width that covers all expected proton signals.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

    • For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of finely ground this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

    • From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy (FTIR) Dissolution->IR KBr Pellet or Solution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis UV-transparent Solvent NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data UV_Vis_Data UV-Vis Spectrum Analysis (λmax Determination) UV_Vis->UV_Vis_Data Characterization Structural Characterization & Purity Assessment NMR_Data->Characterization IR_Data->Characterization UV_Vis_Data->Characterization

Caption: Workflow for Spectroscopic Analysis of this compound.

N_Oxidation_Effect cluster_nmr NMR Changes cluster_ir IR Changes cluster_uv UV-Vis Changes Erythromycin_A Erythromycin A (-N(CH₃)₂) N_Oxide This compound (-N⁺(O⁻)(CH₃)₂) Erythromycin_A->N_Oxide N-Oxidation NMR_Shifts Downfield shift of α and β protons and carbons N_Oxide->NMR_Shifts IR_Band Appearance of N-O stretch (~950-970 cm⁻¹) N_Oxide->IR_Band UV_Shift Minor shift in λmax N_Oxide->UV_Shift

Caption: Predicted Spectroscopic Changes upon N-Oxidation of Erythromycin A.

In Vivo Mechanism of Erythromycin A N-Oxide Formation in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, undergoes extensive metabolism in vivo, primarily through N-demethylation mediated by cytochrome P450 3A4 (CYP3A4). While N-demethylation is the major metabolic pathway, the formation of Erythromycin A N-oxide is a plausible but less characterized metabolic route. This technical guide provides a comprehensive overview of the potential in vivo mechanisms of this compound formation, drawing upon current knowledge of macrolide metabolism and the enzymatic systems involved. It details the roles of both Cytochrome P450 enzymes and Flavin-containing Monooxygenases (FMOs) in this biotransformation. Furthermore, this guide outlines detailed experimental protocols for studying erythromycin metabolism and presents a framework for the quantitative analysis of its metabolites, including the putative N-oxide derivative. Diagrams illustrating the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is effective against a broad spectrum of bacteria by inhibiting protein synthesis.[2] The clinical efficacy and potential for drug-drug interactions of Erythromycin A are significantly influenced by its metabolism in the liver.[1][3] The primary and most well-documented metabolic pathway for Erythromycin A is N-demethylation of the desosamine (B1220255) sugar moiety, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][3]

While N-demethylation is a major route of biotransformation, the formation of N-oxide metabolites is a common pathway for many xenobiotics containing tertiary amine functional groups, a feature present in Erythromycin A. The formation of this compound is therefore a potential metabolic pathway that warrants investigation. This guide explores the enzymatic basis for this compound formation, focusing on the contributions of both CYP450 enzymes and Flavin-containing Monooxygenases (FMOs).

Enzymatic Pathways of Erythromycin A Metabolism

The in vivo metabolism of Erythromycin A is complex, involving multiple enzymatic systems. The two primary enzyme families implicated in its oxidative metabolism are the Cytochrome P450s and the Flavin-containing Monooxygenases.

Cytochrome P450 (CYP) System

The CYP450 superfamily of heme-containing monooxygenases plays a crucial role in the metabolism of a vast array of drugs, including Erythromycin A.

  • CYP3A4-Mediated N-demethylation: The most significant metabolic pathway for Erythromycin A is N-demethylation, which is primarily catalyzed by CYP3A4 in the liver and small intestine.[2][3] This reaction involves the removal of a methyl group from the dimethylamino group of the desosamine sugar, leading to the formation of N-desmethylerythromycin.

  • Potential Role in N-oxidation: While primarily known for N-demethylation, CYP enzymes can also catalyze N-oxidation reactions. In the case of macrolides, the metabolic oxidation of the tertiary amine can lead to the formation of a nitrosoalkane metabolite. This metabolite can then form a stable, inactive complex with the ferrous iron of the CYP3A4 heme group, leading to mechanism-based inhibition of the enzyme. This suggests that N-oxidation by CYP3A4 may be an intermediate step leading to enzyme inactivation rather than the formation of a stable, circulating metabolite.

Flavin-containing Monooxygenase (FMO) System

FMOs are a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in a wide variety of xenobiotics.[4]

  • General Mechanism of FMO-catalyzed N-oxidation: FMOs catalyze the transfer of an oxygen atom from a hydroperoxyflavin intermediate to the nucleophilic nitrogen atom of a substrate, resulting in the formation of an N-oxide. This reaction is generally considered a detoxification pathway, as the resulting metabolites are typically more polar and readily excreted.[4]

  • Hypothesized Role in Erythromycin A N-oxidation: Given that Erythromycin A contains a tertiary amine, it is a potential substrate for FMO-mediated N-oxidation. The formation of this compound in vivo could be catalyzed by FMOs, particularly FMO3, which is the most abundant FMO isoform in the adult human liver. This pathway would represent an alternative metabolic route to the well-established CYP3A4-mediated N-demethylation.

Visualization of Metabolic Pathways and Experimental Workflows

To visually represent the complex processes involved in Erythromycin A metabolism and its analysis, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Erythromycin A Erythromycin_A Erythromycin A N_demethylation N-demethylation Erythromycin_A->N_demethylation N_oxidation N-oxidation Erythromycin_A->N_oxidation N_desmethylerythromycin N-desmethylerythromycin A N_demethylation->N_desmethylerythromycin Erythromycin_A_N_oxide This compound N_oxidation->Erythromycin_A_N_oxide CYP3A4 CYP3A4 CYP3A4->N_demethylation Primary Pathway CYP3A4->N_oxidation Potential Minor Pathway FMO FMO FMO->N_oxidation Hypothesized Pathway Experimental Workflow for In Vivo Metabolic Study start Start animal_dosing Animal Dosing (e.g., Rat, Oral or IV) start->animal_dosing sample_collection Biological Sample Collection (Plasma, Urine, Feces) animal_dosing->sample_collection sample_preparation Sample Preparation (Protein Precipitation/Liquid-Liquid Extraction) sample_collection->sample_preparation lc_ms_analysis LC-MS/MS Analysis sample_preparation->lc_ms_analysis data_analysis Data Analysis (Quantification of Parent and Metabolites) lc_ms_analysis->data_analysis end End data_analysis->end LC-MS/MS Analysis Workflow sample_injection Sample Injection hplc_separation HPLC Separation (C18 Column) sample_injection->hplc_separation esi_ionization Electrospray Ionization (ESI) hplc_separation->esi_ionization mass_analyzer1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) esi_ionization->mass_analyzer1 collision_cell Collision Cell (Q2) (Fragmentation) mass_analyzer1->collision_cell mass_analyzer2 Mass Analyzer 2 (Q3) (Product Ion Selection) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_acquisition Data Acquisition & Processing detector->data_acquisition

References

Biological activity of Erythromycin A N-oxide as a metabolite of Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely prescribed macrolide antibiotic, undergoes metabolic transformation in vivo to various metabolites, among which Erythromycin A N-oxide is a notable, albeit historically understudied, entity. This technical guide synthesizes the current understanding of the biological activity of this compound, presenting available data on its antibacterial and potential anti-inflammatory properties, and its pharmacokinetic profile in the context of its parent compound. This document aims to provide a comprehensive resource for researchers and professionals in drug development by highlighting known attributes and, equally importantly, identifying critical knowledge gaps to guide future research endeavors.

Introduction

Erythromycin A is a cornerstone of antibacterial therapy, valued for its efficacy against a range of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The clinical utility of erythromycin is, however, accompanied by a complex metabolic fate. One of the metabolic pathways results in the formation of this compound.[2][3] This metabolite is formed in vivo and possesses the ability to revert to the parent compound, Erythromycin A, under reducing conditions.[2] Despite its identification, the biological activities of this compound have not been extensively investigated, leaving a significant gap in our comprehension of the overall pharmacological and toxicological profile of Erythromycin A. This guide aims to collate and present the sparse but valuable information currently available on this metabolite.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity and for the design of analytical methodologies.

PropertyValueReference
CAS Number 992-65-4[1][3]
Molecular Formula C37H67NO14[1][3]
Molecular Weight 749.92 g/mol [3]
Appearance White solid[2]
Purity >98% by HPLC[2]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO.[2]
Storage Conditions -20°C[2]

Antibacterial Activity

The primary function of Erythromycin A is its antibacterial action. A critical question is the extent to which its N-oxide metabolite retains this activity. While specific quantitative data for this compound is scarce, qualitative statements suggest a significant reduction in antibacterial potency.

Key Insights:

  • Modification of the dimethylamino group on the desosamine (B1220255) sugar to an N-oxide is suggested to inactivate the drug. This is a critical observation, as this group is crucial for the binding of macrolide antibiotics to their ribosomal target.

For comparative purposes, the Minimum Inhibitory Concentrations (MICs) for the parent compound, Erythromycin A, against various bacterial strains are presented below.

OrganismMIC90 (mg/L)Reference
Streptococcus spp.0.015 - 2.0[1]
Staphylococcus spp.0.015 - 2.0[1]
Haemophilus spp.0.015 - 2.0[1]
Experimental Protocols: Antibacterial Susceptibility Testing

Standardized methods are employed to determine the MIC of an antimicrobial agent. A typical broth microdilution protocol is outlined below. This methodology would be applicable for assessing the antibacterial activity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Readout prep_compound Prepare serial dilutions of This compound inoculate Inoculate microtiter plate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Simplified NF-κB signaling pathway and the inhibitory role of Erythromycin A.

Experimental Protocols: Assessing Anti-inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, several in vitro assays can be employed.

Workflow for Cytokine Production Assay

G cluster_prep Cell Culture and Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Culture immune cells (e.g., macrophages, PBMCs) treatment Treat cells with this compound at various concentrations cell_culture->treatment stimulate Stimulate cells with an inflammatory agent (e.g., LPS) treatment->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA collect_supernatant->elisa

Caption: Workflow for measuring cytokine production in vitro.

Pharmacokinetics

The pharmacokinetic profile of a metabolite is essential for understanding its contribution to the overall therapeutic and potential adverse effects of the parent drug. There is a lack of specific pharmacokinetic data for this compound. However, understanding the pharmacokinetics of Erythromycin A provides a basis for what might be expected and where to focus future research.

Pharmacokinetic Parameters of Erythromycin A (Oral Administration)

ParameterValueReference
Bioavailability 18-45% (highly variable)
Protein Binding 70-80%
Metabolism Hepatic (primarily by CYP3A4)[4]
Elimination Half-life 1.5 - 2 hours[4]
Excretion Primarily in bile[4]

Logical Relationship: Formation and Potential Fate of this compound

G cluster_metabolism In Vivo Metabolism cluster_fate Potential Fate Erythromycin_A Erythromycin A (Administered Drug) Metabolism Hepatic Metabolism (e.g., CYP3A4-mediated) Erythromycin_A->Metabolism Erythromycin_N_oxide This compound (Metabolite) Metabolism->Erythromycin_N_oxide N-oxidation Reversion Reduction back to Erythromycin A Erythromycin_N_oxide->Reversion Excretion Excretion (Urine/Bile) Erythromycin_N_oxide->Excretion

Caption: Formation and potential metabolic fate of this compound.

Conclusion and Future Directions

The available evidence on the biological activity of this compound is limited, representing a significant knowledge gap in the comprehensive understanding of Erythromycin A's pharmacology. While it is recognized as a metabolite that can be formed in vivo, its contribution to the parent drug's efficacy and safety profile remains largely uncharacterized. The suggestion that N-oxidation leads to inactivation of antibacterial activity warrants quantitative confirmation through rigorous MIC testing against a broad panel of relevant pathogens.

Furthermore, the anti-inflammatory properties of macrolides are of increasing clinical interest. Dedicated studies are required to determine if this compound retains, loses, or possesses altered anti-inflammatory or immunomodulatory activities compared to Erythromycin A. Elucidating its effects on key inflammatory pathways, such as NF-κB signaling, and on cytokine production is crucial.

Finally, a detailed pharmacokinetic characterization of this compound is essential. Understanding its rate of formation, distribution, potential for reconversion to Erythromycin A, and elimination will provide a clearer picture of its in vivo exposure and potential impact. Future research efforts directed at these areas will be invaluable for the drug development community and for optimizing the clinical use of Erythromycin A.

References

The Strategic Role of Erythromycin A N-oxide in Clarithromycin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin (B1669154), a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of Erythromycin A. The key chemical modification, a methylation at the 6-hydroxyl (6-O-methylation) position of the erythronolide ring, enhances its acid stability and improves its pharmacokinetic profile compared to its predecessor. While various synthetic routes to Clarithromycin have been developed, the utilization of Erythromycin A N-oxide presents a distinct and efficient pathway. This technical guide provides an in-depth exploration of the role of this compound as a key intermediate in the synthesis of Clarithromycin, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in this field.

Introduction: The Challenge of Selective Methylation

The synthesis of Clarithromycin from Erythromycin A is not a straightforward methylation reaction. Erythromycin A possesses multiple reactive hydroxyl groups, and direct methylation leads to a mixture of products with low yields of the desired 6-O-methylated compound.[1] To achieve the required selectivity, various strategies involving protecting groups have been devised. A predominant method involves the protection of the C-9 ketone as an oxime derivative, which facilitates the selective methylation of the 6-hydroxyl group.[2][3][4]

An alternative and effective strategy, which is the focus of this guide, employs this compound as a pivotal intermediate.[5] This approach offers a streamlined process for achieving the desired 6-O-methylation.

The this compound Pathway

The synthesis of Clarithromycin via this compound can be broadly divided into three key stages:

  • N-Oxidation of Erythromycin A: The tertiary amine of the desosamine (B1220255) sugar in Erythromycin A is oxidized to form this compound.

  • Selective 6-O-Methylation: The this compound is then subjected to methylation, which selectively occurs at the 6-hydroxyl position to yield 6-O-methylthis compound.

  • Reduction of the N-oxide: The final step involves the reduction of the N-oxide group back to the tertiary amine, yielding Clarithromycin.

This pathway is advantageous as it circumvents the need for protection and deprotection of the 9-keto group, potentially simplifying the overall synthesis and improving yields.

Visualizing the Synthesis Pathway

The logical flow of the synthesis of Clarithromycin from Erythromycin A using the N-oxide intermediate is depicted in the following diagram.

Clarithromycin_Synthesis_Pathway Erythromycin_A Erythromycin A N_Oxidation N-Oxidation Erythromycin_A->N_Oxidation Erythromycin_A_N_oxide This compound N_Oxidation->Erythromycin_A_N_oxide Methylation Selective 6-O-Methylation Erythromycin_A_N_oxide->Methylation 6_O_methyl_N_oxide 6-O-methylthis compound Methylation->6_O_methyl_N_oxide Reduction Reduction 6_O_methyl_N_oxide->Reduction Clarithromycin Clarithromycin Reduction->Clarithromycin

Caption: Synthetic pathway of Clarithromycin via this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of Clarithromycin using the this compound intermediate, based on established procedures.[5]

Preparation of this compound

This initial step involves the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A.

Experimental Workflow:

N_Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Dissolve Dissolve Erythromycin A in Methanol (B129727)/Water Add_H2O2 Add 35% Hydrogen Peroxide dropwise at 0-5°C Dissolve->Add_H2O2 Stir Stir at room temperature for 24 hours Add_H2O2->Stir Decompose Decompose excess H2O2 with Pd/C Stir->Decompose Filter Filter the catalyst Decompose->Filter Concentrate Concentrate the filtrate Filter->Concentrate Crystallize Crystallize from Acetone/Water Concentrate->Crystallize Dry Dry the product Crystallize->Dry

Caption: Workflow for the preparation of this compound.

Methodology:

  • Erythromycin A (0.3 mol) is dissolved in a mixture of methanol (1,500 ml) and water (1,000 ml).

  • The solution is cooled to 0-5°C, and 35% hydrogen peroxide (0.9 mol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Excess hydrogen peroxide is decomposed by the addition of a catalytic amount of palladium on carbon.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is crystallized from an acetone/water mixture to yield this compound.

Synthesis of 6-O-methylthis compound

This step involves the selective methylation of the 6-hydroxyl group of this compound.

Methodology:

  • This compound is suspended in a suitable solvent system.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the suspension in the presence of a base (e.g., sodium hydride).

  • The reaction is stirred at a controlled temperature until completion, yielding 6-O-methylthis compound.

Preparation of Clarithromycin by Reduction

The final step is the reduction of the N-oxide to the tertiary amine.

Experimental Workflow:

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Dissolve Dissolve 6-O-methylthis compound in Ethanol (B145695)/Water Add_Reducer Add Sodium Bisulfite Dissolve->Add_Reducer Stir Stir at room temperature for 1 hour Add_Reducer->Stir Adjust_pH Adjust pH to alkaline with NaOH Stir->Adjust_pH Precipitate Precipitate Clarithromycin Adjust_pH->Precipitate Filter_Wash Filter and wash the solid Precipitate->Filter_Wash Dry Dry the product Filter_Wash->Dry

Caption: Workflow for the reduction of 6-O-methylthis compound.

Methodology:

  • 6-O-methylthis compound (obtained from the previous step) is dissolved in a mixture of ethanol and water.

  • A reducing agent, such as sodium bisulfite (1 to 4 equivalents), is added to the solution.[5] Other suitable reducing agents include sodium thiosulfate (B1220275) and sodium hydrosulfite.[5]

  • The mixture is stirred at room temperature for approximately 1 hour.[5]

  • The pH of the reaction mixture is adjusted to become alkaline using a sodium hydroxide (B78521) solution, which induces the precipitation of Clarithromycin.

  • The solid product is collected by filtration, washed with water, and dried to yield Clarithromycin.

A variation of this protocol using stannous chloride dihydrate as the reducing agent in isopropanol (B130326) has also been reported, achieving a high yield.[6] In this procedure, 6-O-methylthis compound is suspended in isopropanol, and stannous chloride dihydrate is added.[6] The mixture is stirred at 30-40°C for 2 hours.[6] Work-up involves the addition of a saturated sodium bicarbonate solution and extraction with ethyl acetate.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of Clarithromycin via the this compound pathway.

StepStarting MaterialReagentsSolventTemperatureTimeProductYield
1. N-Oxidation Erythromycin A (0.3 mol)35% Hydrogen Peroxide (0.9 mol)Methanol/Water0-5°C then RT24 hThis compound-
2. Methylation & Reduction This compound (0.1 mol)Methylating agent, Reducing agent (Sodium Bisulfite)Ethanol/WaterRoom Temperature1 hClarithromycin32%
Alternative Reduction 6-O-methylthis compound (5 mmol)Stannous Chloride Dihydrate (2.0 mmol)Isopropanol30-40°C2 hClarithromycin96%

Note: The 32% yield is for the combined methylation and reduction steps as described in a specific patent example. The 96% yield for the alternative reduction highlights the efficiency of that particular step.[5][6]

Conclusion

The synthesis of Clarithromycin through the this compound intermediate offers a viable and efficient alternative to other synthetic routes that require more extensive use of protecting groups. This pathway's simplicity and potential for high yields make it an attractive option for the industrial production of this important antibiotic. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis, facilitating further optimization and application of this methodology.

References

Erythromycin A N-oxide as a potential impurity in Erythromycin preparations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a widely used macrolide antibiotic, is susceptible to degradation and transformation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, Erythromycin A N-oxide has been identified as a potential impurity and a metabolite. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and potential biological significance. Detailed experimental protocols for its identification and quantification are presented, alongside a discussion on the current understanding of its prevalence. This document aims to serve as a critical resource for professionals engaged in the development, manufacturing, and quality control of erythromycin-based pharmaceuticals.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[] Its therapeutic action is achieved by inhibiting bacterial protein synthesis.[2] However, erythromycin is known to be unstable under certain conditions, particularly in acidic environments, which can lead to the formation of degradation products.[3] Regulatory bodies worldwide require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a thorough understanding of the impurity profile of erythromycin is crucial for ensuring its quality, safety, and efficacy.

This compound is a derivative of erythromycin A where the tertiary amine group of the desosamine (B1220255) sugar is oxidized to an N-oxide. It is recognized as a metabolite of erythromycin and is also considered a potential impurity in commercial erythromycin preparations.[2][4] The presence of this and other impurities can potentially alter the pharmacological and toxicological properties of the drug product. This guide focuses specifically on this compound, providing a technical resource for its study and control.

Formation of this compound

This compound can be formed through both metabolic and chemical pathways.

2.1. Metabolic Formation:

In biological systems, the formation of N-oxide metabolites from drugs containing tertiary amines is a common metabolic pathway.[5] This biotransformation is often mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[5] The N-oxidation of erythromycin primarily occurs at the dimethylamino group of the desosamine sugar.

2.2. Chemical Formation (Degradation and Synthesis):

This compound can also be formed as a degradation product under oxidative stress conditions. Forced degradation studies are instrumental in identifying such potential impurities. These studies involve subjecting the drug substance to harsh conditions like heat, light, humidity, and oxidizing agents to accelerate its degradation.[6] While specific quantitative data on the formation of this compound under forced degradation is not extensively published, the general principles of amine oxidation suggest its potential to form in the presence of oxidizing agents.

Furthermore, this compound can be intentionally synthesized in a laboratory setting for use as a reference standard in analytical methods.[4]

The formation of this compound can be visualized as a straightforward oxidation of the tertiary amine on the desosamine sugar of Erythromycin A.

Erythromycin_A Erythromycin A (Tertiary Amine) Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide Oxidation (Metabolic or Chemical)

Formation of this compound.

Analytical Methodologies for Identification and Quantification

The detection and quantification of this compound in erythromycin preparations rely on advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

3.1. High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities. For erythromycin and its related substances, reversed-phase HPLC (RP-HPLC) methods are commonly employed.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity for the identification and quantification of impurities, especially at low levels. The mass spectrometer provides molecular weight information, which is crucial for the unambiguous identification of compounds.

The following diagram illustrates a general workflow for the analysis of this compound as an impurity.

cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Erythromycin Bulk Drug or Formulation Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System (e.g., C18 column) Filtration->HPLC Injection MS Mass Spectrometer (e.g., ESI-MS/MS) HPLC->MS Eluent Identification Identification by Retention Time & m/z MS->Identification Quantification Quantification using Reference Standard Identification->Quantification

Analytical Workflow for Impurity Profiling.

Quantitative Data

A significant challenge in assessing the impact of this compound is the limited availability of public data on its specific levels in commercial erythromycin preparations. While it is acknowledged as a potential impurity, and reference standards are commercially available, published studies detailing its routine quantification in bulk drug substances or finished products are scarce.[2][7][8] This information is often proprietary to pharmaceutical manufacturers.

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 992-65-4[4]
Molecular Formula C37H67NO14[4]
Molecular Weight 749.9 g/mol [4]
Appearance White solid[4]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO[4]

Experimental Protocols

The following are detailed, generalized protocols for the analysis of erythromycin impurities, which can be adapted for the specific detection and quantification of this compound. A certified reference standard for this compound is required for accurate quantification.[9][10]

5.1. Protocol 1: HPLC-UV Method for Erythromycin and Related Substances

This protocol is a general representation and may require optimization based on the specific instrumentation and sample matrix.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled, often elevated (e.g., 40-60 °C) to improve peak shape.

    • Detection: UV detector set at a wavelength where erythromycin and its impurities have adequate absorbance (e.g., 215 nm).

    • Injection Volume: 20-100 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the erythromycin sample.

    • Dissolve the sample in a diluent, typically a mixture of the mobile phase components.

    • Sonication may be used to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the diluent.

    • Prepare a series of working standard solutions by diluting the stock solution to construct a calibration curve.

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

5.2. Protocol 2: LC-MS/MS Method for Sensitive Quantification

This method is suitable for detecting and quantifying trace levels of this compound.

  • LC System:

    • Utilize an ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis times.

    • Employ a C18 column with smaller particle sizes (e.g., <2 µm).

    • The mobile phase composition is similar to the HPLC method but should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) acetate or ammonium formate).

  • MS/MS System:

    • A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for erythromycin and its derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound. The specific m/z transitions would need to be determined by infusing the reference standard.

  • Sample and Standard Preparation:

    • Follow similar procedures as for the HPLC method, but potentially with more dilute solutions due to the higher sensitivity of the MS detector.

    • The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

  • Analysis:

    • Develop an MRM method for this compound and the internal standard (if used).

    • Inject the prepared solutions.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Significance and Signaling Pathways

The biological activity of this compound has not been extensively studied.[4] However, based on the structure-activity relationships of erythromycin and the general properties of N-oxide metabolites, some potential implications can be considered.

6.1. Structure-Activity Relationship:

The antibacterial activity of erythromycin is critically dependent on its interaction with the bacterial 50S ribosomal subunit.[11][12] The desosamine sugar, which contains the dimethylamino group, plays a crucial role in this binding. The oxidation of this tertiary amine to an N-oxide introduces a polar, charged functional group, which is likely to significantly alter the binding affinity of the molecule to its ribosomal target. This modification could potentially reduce or abolish the antibacterial activity.

6.2. Potential for In Vivo Reduction:

N-oxide metabolites can sometimes be reduced back to the parent tertiary amine in vivo.[4][5] If this reduction occurs, this compound could act as a prodrug, releasing the active erythromycin. The extent of this potential in vivo retro-reduction is currently unknown.

6.3. Toxicological Considerations:

The toxicological profile of this compound has not been established. In general, the N-oxidation of drugs can lead to metabolites with different toxicological profiles compared to the parent compound. Some N-oxides are detoxified forms, while others can be associated with toxicity.[13][14] Given the lack of specific data for this compound, its toxicological potential remains an area for further investigation.

6.4. Signaling Pathways:

There is no direct evidence linking this compound to specific signaling pathways. Erythromycin itself has been shown to possess anti-inflammatory properties, which may involve the modulation of various signaling pathways, including effects on nitric oxide synthase and NADPH oxidase.[15][16][17] It is plausible that the N-oxide derivative could have altered effects on these or other cellular signaling pathways, but this remains speculative without experimental data.

The following diagram depicts a hypothetical relationship concerning the potential biological fate and activity of this compound.

Erythromycin_A_N_oxide This compound (Impurity/Metabolite) Reduced_Activity Potentially Reduced Antibacterial Activity Erythromycin_A_N_oxide->Reduced_Activity Prodrug_Effect Potential In Vivo Reduction to Erythromycin A Erythromycin_A_N_oxide->Prodrug_Effect Altered_Signaling Altered Interaction with Cellular Signaling Pathways Erythromycin_A_N_oxide->Altered_Signaling Unknown_Toxicity Unknown Toxicological Profile Erythromycin_A_N_oxide->Unknown_Toxicity

References

Solubility profile of Erythromycin A N-oxide in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Erythromycin A N-oxide, a significant derivative and potential impurity of the macrolide antibiotic Erythromycin A. This document compiles available data on its solubility in various aqueous and organic solvents, details relevant experimental protocols for solubility determination, and outlines analytical methods for its quantification.

Physicochemical Properties of this compound

This compound is a metabolite of Erythromycin A, formed by the oxidation of the tertiary amine group on the desosamine (B1220255) sugar.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide[2]
CAS Number 992-65-4[1]
Molecular Formula C₃₇H₆₇NO₁₄[1][2][3]
Molecular Weight 749.9 g/mol [1][3]
Appearance White solid[1]
pKa 12.50 ± 0.60 (Predicted)[4]

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions of its solubility in various solvents have been reported. It is generally described as soluble in water and several common organic solvents.[1][5]

Table of Qualitative Solubility of this compound

SolventQualitative SolubilityReference(s)
WaterSoluble[1]
MethanolSoluble[1][3]
EthanolSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
Dimethylformamide (DMF)Soluble[1][3]

For context, the solubility of the parent compound, Erythromycin A, is provided below. It is important to note that the N-oxide functional group may alter the solubility profile compared to the parent molecule.

Table of Quantitative Solubility of Erythromycin A

SolventSolubilityReference(s)
Water~2 mg/mL[6][7][8]
Water (30°C)1.2 mg/mL[9]
Ethanol30 - 50 mg/mL[10]
DMSO15 - 252 mg/mL[10][11]
DMF~15 mg/mL[10]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[10]

Experimental Protocols

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass flask or vial). The amount of excess solid should be sufficient to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to allow it to reach equilibrium. A shaker bath or orbital shaker can be used for this purpose.[13][14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation or filtration (e.g., using a 0.45 µm filter).[15][16]

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).

HPLC Method for Quantification of this compound

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be adapted for the quantification of this compound, as it is a known impurity of Erythromycin A.[17][18]

Example HPLC Parameters:

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.[17]

  • Mobile Phase A: A mixture of phosphate (B84403) buffer (e.g., 35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjusted to pH 7.0), acetonitrile (B52724), and water.[17][18]

  • Mobile Phase B: A mixture of phosphate buffer (pH 7.0), water, and acetonitrile in a different ratio.[18]

  • Gradient Elution: A gradient program is typically used to separate this compound from the parent drug and other related substances.[17][18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 65°C.[17]

  • Detection: UV at 215 nm.[18][19]

  • Injection Volume: 100 µL.[18]

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

Sample Preparation: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess This compound B Add to Known Volume of Solvent A->B Dispersion C Agitate at Constant Temperature (24-48h) B->C Incubation D Centrifuge or Filter to Remove Solid C->D Separation E Dilute Saturated Solution D->E Sample Prep F Inject into HPLC E->F Analysis G Quantify against Calibration Curve F->G Data Processing H Determine Solubility (e.g., mg/mL) G->H Calculation

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is influenced by both its intrinsic physicochemical properties and the properties of the solvent.

G cluster_solute This compound Properties cluster_solvent Solvent Properties pKa pKa (Ionization State) Solubility Solubility pKa->Solubility MW Molecular Weight MW->Solubility Structure Chemical Structure (N-oxide group) Structure->Solubility Polarity Polarity Polarity->Solubility pH pH (for aqueous) pH->Solubility Temp Temperature Temp->Solubility

Caption: Physicochemical Factors Affecting Solubility.

References

Microbial Transformation of Erythromycin A to its N-oxide Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, can undergo various biotransformations. This technical guide focuses on the microbial transformation of Erythromycin A to its N-oxide derivative. While the N-oxidation of erythromycin is a known metabolic pathway, particularly in mammalian systems mediated by cytochrome P450 enzymes, its specific and efficient microbial production is not extensively documented in scientific literature. This document consolidates the available information on the potential microbial routes for this transformation, focusing on Saccharopolyspora erythraea as the primary organism of interest. It provides a comprehensive overview of the potential enzymatic mechanisms, detailed experimental protocols for microbial cultivation, biotransformation, and analytical quantification, and presents a framework for future research in this area.

Introduction

Erythromycin A is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria.[1] Its therapeutic efficacy can be influenced by metabolic modifications. One such modification is the oxidation of the tertiary amine group on the desosamine (B1220255) sugar to form Erythromycin A N-oxide. This transformation can alter the physicochemical and pharmacological properties of the parent compound. While chemical methods for N-oxidation exist, microbial transformations offer a potentially greener and more selective alternative.

Saccharopolyspora erythraea (formerly Streptomyces erythraeus), the natural producer of Erythromycin A, possesses a rich enzymatic machinery, including a suite of cytochrome P450 monooxygenases involved in the biosynthesis of the antibiotic.[2][3] These enzymes are known for their ability to catalyze a wide range of oxidative reactions, making S. erythraea a prime candidate for mediating the N-oxidation of Erythromycin A. This guide explores the potential of leveraging this inherent biocatalytic capability for the targeted production of this compound.

Potential Enzymatic Pathways for N-Oxidation

The biosynthesis of Erythromycin A in Saccharopolyspora erythraea involves a series of enzymatic steps, including oxidations catalyzed by cytochrome P450 enzymes. The gene cluster responsible for erythromycin biosynthesis contains genes encoding for these enzymes, such as eryK. The EryK enzyme, a P450 monooxygenase, is responsible for the C-12 hydroxylation of the macrolactone ring, a late step in the biosynthesis of Erythromycin A.[4][5]

While the primary function of EryK is hydroxylation, P450 enzymes are known for their substrate promiscuity and their ability to catalyze a variety of oxidative reactions, including N-oxidation. It is plausible that EryK or other P450 enzymes present in S. erythraea could catalyze the N-oxidation of Erythromycin A, although direct evidence for this specific reaction is not yet available in the scientific literature.

Erythromycin_Metabolism Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide N-oxidation P450_Enzymes Cytochrome P450 Monooxygenases (e.g., EryK or others in S. erythraea) P450_Enzymes->Erythromycin_A_N_oxide NADP NADP+ P450_Enzymes->NADP H2O H₂O P450_Enzymes->H2O NADPH NADPH NADPH->P450_Enzymes e- donor O2 O₂ O2->P450_Enzymes

Caption: Workflow for S. erythraea cultivation.

Whole-Cell Biotransformation

This protocol describes a whole-cell biotransformation approach where Erythromycin A is added to a culture of S. erythraea.

  • Prepare a 48-hour-old culture of S. erythraea in the fermentation medium as described in section 3.1.

  • Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.

  • Add the Erythromycin A stock solution to the microbial culture to a final concentration of 100 µg/mL.

  • Continue the incubation at 33°C with shaking at 250 rpm.

  • Collect samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis.

dot

Biotransformation_Workflow Culture 48h S. erythraea Culture Add_Ery_A Add Erythromycin A (Final conc. 100 µg/mL) Culture->Add_Ery_A Ery_A_Stock Erythromycin A Stock (10 mg/mL) Ery_A_Stock->Add_Ery_A Incubate Continue Incubation (33°C, 250 rpm) Add_Ery_A->Incubate Sample Collect Samples (0, 12, 24, 48, 72h) Incubate->Sample Analysis HPLC-MS/MS Analysis Sample->Analysis

Caption: Workflow for whole-cell biotransformation.

Extraction and Sample Preparation
  • Centrifuge 1 mL of the culture sample at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant.

  • Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collect the upper organic phase and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the mobile phase for HPLC analysis.

Analytical Method: HPLC-MS/MS

A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for the sensitive and selective quantification of Erythromycin A and this compound. [6][7] 3.4.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.4.2. Mass Spectrometry Conditions

ParameterErythromycin AThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 734.5750.5
Product Ions (m/z) 576.4, 158.2To be determined

Note: The product ions for this compound need to be determined by infusing a standard of the compound into the mass spectrometer.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the microbial transformation of Erythromycin A to its N-oxide form. Research in this area would need to generate this data, including:

  • Conversion Yield (%): The percentage of Erythromycin A converted to this compound.

  • Production Titer (mg/L): The final concentration of this compound in the culture.

  • Reaction Rate (µmol/L/h): The speed of the biotransformation.

The following table is a template for presenting such data once it is generated.

StrainSubstrate Conc. (mg/L)Time (h)N-oxide Titer (mg/L)Conversion Yield (%)
S. erythraea WT10072--
S. erythraea Mutant10072--

Conclusion and Future Perspectives

The microbial transformation of Erythromycin A to its N-oxide form presents an intriguing avenue for the production of this derivative. While direct evidence for a specific microbial pathway is currently limited, the enzymatic capabilities of Saccharopolyspora erythraea, particularly its cytochrome P450 monooxygenases, suggest its potential as a biocatalyst for this reaction. The experimental protocols provided in this guide offer a starting point for researchers to investigate this transformation.

Future research should focus on:

  • Screening of different actinomycete strains for their ability to N-oxidize Erythromycin A.

  • Identification and characterization of the specific enzymes responsible for the transformation.

  • Optimization of fermentation and biotransformation conditions to maximize the yield of this compound.

  • Genetic engineering of S. erythraea to enhance the expression of the N-oxidizing enzyme.

By addressing these research questions, it may be possible to develop a robust and efficient microbial process for the production of this compound, providing a valuable tool for drug development and pharmaceutical research.

References

Methodological & Application

Application Note: Quantification of Erythromycin A N-oxide in Bacterial Cultures using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, is a cornerstone in the treatment of various bacterial infections. During its fermentation and in vivo metabolism, several related substances can be formed, including Erythromycin A N-oxide. This N-oxide is a known metabolite and a potential impurity in commercial erythromycin preparations. The quantification of this compound in bacterial cultures is crucial for monitoring fermentation processes, understanding the metabolic pathways of erythromycin, and ensuring the purity and safety of the final drug product. This application note provides a detailed protocol for the quantification of this compound in bacterial cultures using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Preparation from Bacterial Culture

The accurate quantification of this compound necessitates its efficient extraction from the complex matrix of a bacterial culture, which includes bacterial cells, growth media, and other metabolites. Two primary methods are recommended: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE) Protocol

This method is based on the differential solubility of this compound in aqueous and organic phases.

  • Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 4000 rpm for 15 minutes to separate the supernatant from the bacterial pellet.

  • pH Adjustment: Transfer the supernatant to a new tube and adjust the pH to 9.0-10.0 using 1 M NaOH. This ensures that the erythromycin compounds are in their non-ionized form, enhancing their solubility in organic solvents.

  • Extraction: Add an equal volume of n-butyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to the alkalinized supernatant.

  • Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the upper organic layer containing the extracted compounds.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

1.2. Solid-Phase Extraction (SPE) Protocol

SPE offers a more targeted cleanup and concentration of the analyte.

  • Harvesting and pH Adjustment: Prepare the culture supernatant and adjust the pH as described in steps 1 and 2 of the LLE protocol.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic impurities.

  • Elution: Elute the this compound and related compounds with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent and reconstitute the sample as described in steps 7 and 8 of the LLE protocol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

The following HPLC conditions are recommended for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection UV at 215 nm
Run Time Approximately 15 minutes
Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1-100 µg/mL).

  • Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative data for the HPLC method validation should be summarized for clarity and easy comparison.

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_hplc_analysis HPLC Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation (4000 rpm, 15 min) bacterial_culture->centrifugation1 supernatant Supernatant centrifugation1->supernatant ph_adjustment pH Adjustment (9.0-10.0) supernatant->ph_adjustment lle_extraction Extraction with Organic Solvent ph_adjustment->lle_extraction spe_conditioning C18 Cartridge Conditioning ph_adjustment->spe_conditioning lle_drying Evaporation to Dryness lle_extraction->lle_drying lle_reconstitution Reconstitution in Mobile Phase lle_drying->lle_reconstitution filtration Filtration (0.22 µm) lle_reconstitution->filtration spe_loading Sample Loading spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution spe_drying Evaporation to Dryness spe_elution->spe_drying spe_reconstitution Reconstitution in Mobile Phase spe_drying->spe_reconstitution spe_reconstitution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection (215 nm) chromatography->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Proposed Metabolic Pathway of this compound Formation in Bacteria

Erythromycin A is synthesized by a complex series of enzymatic reactions in Saccharopolyspora erythraea. The formation of this compound is a subsequent metabolic conversion of the parent compound. While the specific enzyme responsible for this N-oxidation in bacteria has not been definitively identified, it is proposed to be catalyzed by a cytochrome P450 monooxygenase, a class of enzymes known for their diverse oxidative capabilities, including the N-oxidation of xenobiotics and secondary metabolites.

metabolic_pathway Erythromycin_A Erythromycin A enzyme Cytochrome P450 Monooxygenase (Putative) Erythromycin_A->enzyme Erythromycin_A_N_oxide This compound enzyme->Erythromycin_A_N_oxide products H2O, NADP+ enzyme->products cofactors O2, NADPH cofactors->enzyme

Caption: Proposed metabolic pathway for this compound formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in bacterial cultures using HPLC. The described sample preparation techniques and HPLC method are robust and can be readily implemented in research and quality control laboratories. The provided diagrams offer a clear visualization of the experimental workflow and the proposed metabolic pathway, aiding in the understanding and execution of the analysis.

Application Notes and Protocols for the Extraction of Erythromycin A N-oxide from Fermentation Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A is a widely used macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. During this process, and subsequently through metabolic pathways, various related substances can be formed, including Erythromycin A N-oxide. This N-oxide is a more polar metabolite and a potential impurity in commercial erythromycin preparations.[1] Furthermore, it serves as a key precursor in the synthesis of semi-synthetic macrolides such as clarithromycin.[1][2] Accurate and efficient extraction of this compound from complex fermentation media is therefore crucial for process monitoring, impurity profiling, and the development of new macrolide derivatives.

This document provides detailed protocols for the selective extraction of this compound from fermentation broth, leveraging its distinct polarity compared to the parent compound, Erythromycin A. Two primary methods are presented: a sequential Liquid-Liquid Extraction (LLE) protocol and a Solid-Phase Extraction (SPE) protocol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Erythromycin A and its N-oxide is fundamental to developing a selective extraction protocol. The key difference lies in their polarity, with the N-oxide exhibiting greater water solubility.

PropertyErythromycin AThis compoundReference
Molecular Formula C37H67NO13C37H67NO14[2]
Molecular Weight 733.9 g/mol 749.9 g/mol [2]
Appearance White crystalline powderWhite solid[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol (B129727), acetonitrile, and ethyl acetate (B1210297).Soluble in water, ethanol, methanol, DMF, and DMSO.[2]

Experimental Protocols

Protocol 1: Selective Liquid-Liquid Extraction (LLE)

This protocol utilizes a sequential extraction approach to first remove the less polar Erythromycin A and other non-polar impurities, followed by the extraction of the more polar this compound.

Materials and Reagents:

  • Fermentation Broth containing Erythromycin A and this compound

  • Ethyl Acetate (HPLC grade)

  • n-Butanol (HPLC grade)

  • Sodium Hydroxide (B78521) (NaOH) solution (1M)

  • Hydrochloric Acid (HCl) solution (1M)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Centrifuge and centrifuge tubes (50 mL)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter

Experimental Workflow:

LLE_Workflow cluster_0 Step 1: Initial Extraction of Non-Polar Compounds cluster_1 Step 2: Extraction of this compound A Centrifuge Fermentation Broth (10,000 x g, 15 min) B Collect Supernatant A->B C Adjust pH of Supernatant to 9.5 with 1M NaOH B->C D Add Ethyl Acetate (1:1 v/v) C->D E Vortex and Centrifuge (3,000 x g, 10 min) D->E F Collect Aqueous Phase (contains this compound) E->F G Organic Phase (contains Erythromycin A) - Discard or process separately E->G H To Aqueous Phase, add NaCl (to saturation) F->H I Add n-Butanol (1:1 v/v) H->I J Vortex and Centrifuge (3,000 x g, 10 min) I->J K Collect n-Butanol Phase J->K L Dry with Anhydrous Na2SO4 K->L M Evaporate Solvent L->M N Reconstitute in appropriate solvent for analysis M->N

Fig. 1: Liquid-Liquid Extraction Workflow

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris. Carefully collect the supernatant.

  • Initial Extraction (Removal of Erythromycin A):

    • Adjust the pH of the supernatant to 9.5 using 1M NaOH.

    • Add an equal volume of ethyl acetate to the pH-adjusted supernatant in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the lower aqueous phase. The upper organic phase contains the less polar Erythromycin A and other non-polar impurities and can be discarded or processed separately.

  • Extraction of this compound:

    • Saturate the collected aqueous phase with NaCl to promote partitioning of the polar N-oxide into the organic phase.

    • Add an equal volume of n-butanol.

    • Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper n-butanol phase, which now contains the this compound.

  • Drying and Concentration:

    • Dry the n-butanol extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis (e.g., HPLC, LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is suitable for the simultaneous extraction of both Erythromycin A and this compound, with separation achieved during the elution step. It is also effective for sample clean-up prior to analysis.

Materials and Reagents:

  • Fermentation Broth

  • Oasis HLB SPE Cartridges (Hydrophilic-Lipophilic Balanced)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium (B1175870) Hydroxide (NH4OH) solution (5% in methanol)

  • SPE Vacuum Manifold

  • Centrifuge and centrifuge tubes

Experimental Workflow:

SPE_Workflow cluster_0 Sample and Cartridge Preparation cluster_1 Extraction and Elution A Centrifuge Fermentation Broth B Collect Supernatant A->B C Adjust pH to 7.0 B->C F Load Sample onto Cartridge C->F D Condition SPE Cartridge with Methanol E Equilibrate SPE Cartridge with Water D->E E->F G Wash with Water to remove salts and polar impurities F->G H Elute this compound with Methanol G->H I Elute Erythromycin A with 5% NH4OH in Methanol H->I J Evaporate Eluates I->J K Reconstitute for Analysis J->K

Fig. 2: Solid-Phase Extraction Workflow

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes. Collect the supernatant and adjust the pH to 7.0.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar impurities.

  • Elution:

    • Elution of this compound: Elute the more polar this compound with 5 mL of methanol. Collect this eluate.

    • Elution of Erythromycin A: Elute the less polar Erythromycin A with 5 mL of 5% ammonium hydroxide in methanol. Collect this eluate separately.

  • Drying and Reconstitution: Evaporate both eluates to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the residues in an appropriate solvent for analysis.

Data Presentation

The following tables summarize expected recovery data based on literature for macrolide antibiotics using similar extraction methodologies. Actual recoveries should be determined experimentally.

Table 1: Expected Recovery for Liquid-Liquid Extraction

AnalyteExtraction SolventpHExpected Recovery (%)
Erythromycin AEthyl Acetate9.5> 90
This compoundn-Butanol7.0-8.080 - 95

Table 2: Expected Recovery for Solid-Phase Extraction

AnalyteSPE SorbentElution SolventExpected Recovery (%)Reference
Macrolides (general)Oasis HLBMethanol80 - 105[3]
Macrolides (general)C18Methanol> 85[4]
ErythromycinPAF-65% Ammoniated Methanol82.1 - 101.4[3]

Logical Relationships in Method Selection

The choice between LLE and SPE depends on the specific research objective.

Decision_Tree A Goal of Extraction B Selective Isolation of this compound A->B C Simultaneous Extraction and Clean-up A->C D Liquid-Liquid Extraction (Protocol 1) B->D E Solid-Phase Extraction (Protocol 2) C->E F High Selectivity for Polar Compound D->F G Good for sample clean-up and can separate based on polarity during elution E->G

Fig. 3: Method Selection Guide

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for the extraction of this compound from fermentation media. The choice of method will depend on the specific analytical requirements, such as the need for selective isolation versus simultaneous extraction and clean-up. For accurate quantitative analysis, it is recommended to use an internal standard, such as a stable isotope-labeled version of the analyte, and to validate the chosen method for parameters including recovery, precision, and linearity. Subsequent analysis by techniques like HPLC-UV or LC-MS/MS will allow for the accurate quantification of this compound.

References

Application Notes and Protocols for the Chromatographic Analysis of Erythromycin A N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a well-characterized metabolite and a potential impurity found in commercial preparations of erythromycin.[1] As a stable and well-characterized compound, it serves as an essential reference standard in the chromatographic analysis of erythromycin and its related substances. Its use is critical for the accurate identification and quantification of impurities in drug substances and finished pharmaceutical products, ensuring their quality, safety, and efficacy. These application notes provide detailed methodologies for the use of Erythromycin A N-oxide as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard.

PropertyValueReference
Chemical Name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide[2]
Synonyms Erythromycin A 3''-N-oxide, Erythromycin Impurity H[3]
CAS Number 992-65-4[2][4]
Molecular Formula C₃₇H₆₇NO₁₄[2][4]
Molecular Weight 749.9 g/mol [1][4]
Appearance White solid/powder[2][4]
Solubility Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.[1][4]
Storage Conditions -20°C[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from validated chromatographic methods for the analysis of this compound.

Table 1: HPLC-UV Method Validation Data
ParameterResult
Limit of Detection (LOD) 0.013%
Limit of Quantification (LOQ) 0.034%
LOQ Precision (%RSD) 2.9
Accuracy at LOQ Level (%) 97.5

Data derived from a validated gradient RP-HPLC method for the determination of erythromycin impurities.

Table 2: LC-MS/MS Method Performance
ParameterTypical Value
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) < 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%) 85-115%

Typical performance characteristics for LC-MS/MS methods for the analysis of erythromycin and its related substances.[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is designed for the separation and quantification of this compound as an impurity in erythromycin samples.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Erythromycin Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

4.1.2. Chromatographic Conditions

ParameterCondition
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute o-phosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).
Mobile Phase B Phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v).
Gradient Time (min)
0
45
47
62
65
70
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL

4.1.3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a concentration suitable for the analysis (e.g., corresponding to the specification limit for the impurity).

  • Sample Solution: Prepare a solution of the erythromycin sample to be tested in the mobile phase at a concentration of approximately 1 mg/mL.

4.1.4. System Suitability

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas for this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

4.1.5. Analysis

  • Inject the blank (mobile phase), the standard solution, and the sample solution into the chromatograph.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak area response.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices

This protocol is suitable for the sensitive and selective quantification of this compound in plasma for pharmacokinetic studies.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Stable Isotope Labeled Internal Standard (e.g., Erythromycin-(N-methyl-¹³C, d₃))

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

4.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with 5 mM ammonium acetate in water and acetonitrile with 0.1% formic acid.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: Precursor ion > Product ion (to be determined by infusion)
Internal Standard: Precursor ion > Product ion

4.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution in acetonitrile to a final concentration.

4.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 250 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 11,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute with 5 mM ammonium acetate buffer if necessary.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

4.2.5. Data Analysis

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting standard_prep Prepare this compound Reference Standard Solution sample_prep Prepare Erythromycin Sample Solution hplc_system HPLC/LC-MS System standard_prep->hplc_system Inject Standard sample_prep->hplc_system Inject Sample separation Chromatographic Separation on C18 Column hplc_system->separation detection UV or MS/MS Detection separation->detection integration Peak Integration and Identification detection->integration quantification Quantification using Reference Standard integration->quantification report Generate Analysis Report quantification->report

Caption: Workflow for Chromatographic Analysis using this compound.

metabolic_pathway erythromycin_A Erythromycin A n_oxide This compound erythromycin_A->n_oxide N-oxidation enzyme Cytochrome P450 (e.g., CYP3A4) enzyme->n_oxide

Caption: Metabolic Conversion of Erythromycin A to this compound.

References

Application Notes and Protocols: In Vitro Antibacterial Activity Assay of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a metabolite and potential impurity of the macrolide antibiotic Erythromycin A.[1] Understanding its intrinsic antibacterial activity is crucial for a comprehensive pharmacological profile of erythromycin and for the development of related macrolide antibiotics. These application notes provide detailed protocols for determining the in vitro antibacterial activity of Erythromycin A N-oxide against susceptible bacterial strains, focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion assay.

Erythromycin A and its derivatives exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3][4][5] The antibacterial spectrum of erythromycin typically includes Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative bacteria.[4] It is important to note that the N-oxidation of the desosamine (B1220255) sugar's dimethylamino group, a key component for ribosomal binding, may potentially reduce the antibacterial efficacy of the molecule. Therefore, empirical determination of the MIC is essential.

Data Presentation

Quantitative data from in vitro antibacterial assays for this compound should be meticulously recorded to allow for clear interpretation and comparison. The following tables are templates for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Erythromycin A MIC (µg/mL) (Control)
Staphylococcus aureus25923Data to be determined
Streptococcus pneumoniae49619Data to be determined
Enterococcus faecalis29212Data to be determined
Haemophilus influenzae49247Data to be determined

Table 2: Zone of Inhibition Diameters for this compound

Bacterial StrainATCC NumberDisk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus2592315Data to be determined
Streptococcus pneumoniae4961915Data to be determined
Escherichia coli2592215Data to be determined

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

  • This compound

  • Erythromycin A (as a control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, S. pneumoniae ATCC 49619)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1280 µg/mL.

    • Prepare a stock solution of the control, Erythromycin A, in the same manner.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without antimicrobial agent), and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results stock_solution Prepare Stock Solution (this compound) serial_dilution Perform Serial Dilutions in 96-well plate stock_solution->serial_dilution bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension bacterial_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated paper disk.

Materials:

  • Filter paper disks (6 mm diameter)

  • This compound solution for disk impregnation

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically apply a filter paper disk impregnated with a known amount of this compound (e.g., 15 µg) onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters.

    • Interpret the results as "Susceptible" (S), "Intermediate" (I), or "Resistant" (R) by comparing the zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI). Note that specific breakpoints for this compound may not be established and would need to be determined.

Disk_Diffusion_Workflow Disk Diffusion (Kirby-Bauer) Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) streak_plate Streak Inoculum onto Mueller-Hinton Agar prep_inoculum->streak_plate apply_disk Apply this compound impregnated disk streak_plate->apply_disk incubate_plate Incubate at 35°C for 16-20 hours apply_disk->incubate_plate measure_zone Measure Zone of Inhibition (diameter in mm) incubate_plate->measure_zone interpret_results Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret_results

Caption: Workflow for the Disk Diffusion Susceptibility Test.

Signaling Pathways and Logical Relationships

While this compound's specific interactions are not detailed in the literature, its mechanism of action is presumed to be similar to that of Erythromycin A, which involves the inhibition of bacterial protein synthesis.

Mechanism_of_Action Proposed Mechanism of Action for this compound Ery_N_Oxide This compound Ribosome_50S Bacterial 50S Ribosomal Subunit Ery_N_Oxide->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Leads to

Caption: Proposed mechanism of antibacterial action.

References

Application Note: Solid-Phase Extraction Protocol for the Determination of Erythromycin A N-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed solid-phase extraction (SPE) protocol for the selective extraction and purification of Erythromycin (B1671065) A N-oxide from biological matrices such as plasma and urine. Erythromycin A N-oxide is a metabolite and a potential impurity in commercial erythromycin preparations.[1] Accurate quantification is crucial for pharmacokinetic studies and quality control. This protocol is based on established methods for macrolide antibiotics and has been adapted to account for the specific physicochemical properties of this compound. The final determination is intended to be performed by a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Erythromycin is a widely used macrolide antibiotic.[1] Its metabolic fate and degradation pathways are of significant interest to researchers and drug development professionals. This compound is a known metabolite of Erythromycin A.[2] The addition of the N-oxide functional group increases the polarity of the parent molecule, which influences its behavior during sample preparation.

Solid-phase extraction (SPE) is a robust technique for the cleanup and concentration of analytes from complex biological samples, offering cleaner extracts compared to methods like protein precipitation.[3] This application note provides a starting point for developing a validated SPE method for this compound, leveraging common SPE sorbents and solvents.

Chemical Properties of this compound
PropertyValue
CAS Number992-65-4
Molecular FormulaC₃₇H₆₇NO₁₄[1]
Molecular Weight749.9 g/mol [1]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[1]

The presence of the N-oxide group makes the molecule more polar compared to Erythromycin A. This increased polarity is a key consideration for the selection of the SPE sorbent and the optimization of the extraction procedure.

Proposed Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization for specific biological matrices and analytical instrumentation.

Materials and Reagents:

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX) or Polymeric Reversed-Phase (e.g., Oasis HLB)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Formic acid (or Acetic Acid)

  • Ultrapure water

  • Internal Standard (IS): A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound not present in the sample can be used after careful validation.

Experimental Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples (plasma, urine) at room temperature.

    • Centrifuge samples to remove any particulate matter.

    • For plasma: To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water. Vortex to mix.

    • For urine: Dilute 200 µL of urine with 800 µL of ultrapure water.

    • Spike the pre-treated sample with the internal standard.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Follow with a wash of 1 mL of 5-10% methanol in water to remove less polar interferences. The percentage of methanol may need to be optimized to ensure no loss of the more polar N-oxide analyte.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier helps to neutralize the analyte for efficient elution from mixed-mode cation exchange sorbents.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for quantification.

Quantitative Data Summary for Erythromycin A

Note: The following data is for the parent compound, Erythromycin A. Similar performance characteristics should be targeted during the validation of the analytical method for this compound.

ParameterTypical ValueReference
Recovery88 - 105%[4]
LLOQ (in plasma)0.5 ng/mL[4]
Linearity (r²)≥ 0.995[4]
Precision (%RSD)< 15%
AccuracyWithin ±15% of nominal

Visualization of the Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment (Acidification/Dilution + IS Spike) Sample->Pretreat Condition 1. Conditioning (Methanol & Water) Load 2. Sample Loading Condition->Load Wash 3. Washing (Aqueous Acid & Weak Organic) Load->Wash Elute 4. Elution (5% NH4OH in Methanol) Wash->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution (in Mobile Phase) Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction Workflow for this compound.

Discussion

The proposed SPE protocol utilizes a mixed-mode or polymeric reversed-phase sorbent, which is generally effective for the extraction of a broad range of compounds, including macrolide antibiotics, from biological fluids. The N-oxide group increases the polarity of erythromycin, which might lead to weaker retention on a purely reversed-phase sorbent compared to the parent drug. Therefore, a mixed-mode cation exchange sorbent could offer superior retention by leveraging both hydrophobic interactions and ionic interactions with the protonated amine function (even in the N-oxide form, the molecule can carry a positive charge at low pH).

The washing steps are critical for removing matrix interferences. The use of a weak organic wash should be carefully optimized to prevent premature elution of the more polar this compound. The elution step employs a basic methanolic solution to disrupt both the hydrophobic and ionic interactions with the sorbent, ensuring a high recovery of the target analyte.

It is imperative that this proposed method undergoes a thorough validation process for the specific biological matrix of interest. Validation should assess parameters such as recovery, matrix effects, linearity, accuracy, precision, and the lower limit of quantification (LLOQ) to ensure the reliability of the results.

Conclusion

This application note provides a comprehensive, albeit proposed, SPE protocol for the extraction of this compound from biological matrices. The detailed methodology and workflow diagram serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis. Successful implementation and validation of this protocol will facilitate accurate and reliable quantification of this important erythromycin metabolite.

References

Application Notes and Protocols: Investigating the Role of Erythromycin A N-oxide in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is a well-documented and clinically significant inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast array of therapeutic drugs.[1][2][3] This inhibition can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs and an increased risk of adverse effects. Erythromycin is metabolized in vivo to several metabolites, including Erythromycin A N-oxide. While the inhibitory potential of the parent compound, erythromycin, is extensively studied, the direct contribution of this compound to CYP3A4 inhibition and DDIs is not well-characterized in publicly available literature.

These application notes provide a comprehensive overview of the known aspects of erythromycin-mediated CYP3A4 inhibition and offer detailed protocols for researchers to investigate the potential role of this compound in DDI studies.

Data Presentation: CYP3A4 Inhibition by Erythromycin (Parent Compound)

ParameterValueSubstrate UsedEnzyme SourceReference
KI 1.2 - 2.69-fold of WTMidazolamRecombinant CYP3A4 variants[5]
kinact,max 0.5 - 0.76-fold of WTMidazolamRecombinant CYP3A4 variants[5]
KI 0.4 - 2.2-fold of WTTestosterone (B1683101)Recombinant CYP3A4 variants[6][7]
kinact,max ~0.5-fold of WTTestosteroneRecombinant CYP3A4 variants[6][7]

Note: WT refers to the wild-type CYP3A4 enzyme. The values for variants highlight the importance of considering genetic polymorphism in DDI studies.

Signaling Pathways and Experimental Workflows

To facilitate the study of this compound's potential role in DDIs, the following diagrams illustrate the key metabolic pathway and a general experimental workflow for in vitro CYP3A4 inhibition screening.

cluster_0 CYP3A4-Mediated Metabolism of Erythromycin Erythromycin Erythromycin N_demethylation N-demethylation Erythromycin->N_demethylation CYP3A4 N_oxide N-oxidation Erythromycin->N_oxide CYP3A4 Inhibition CYP3A4 Inhibition Erythromycin->Inhibition N_desmethyl N-desmethylerythromycin N_demethylation->N_desmethyl Erythromycin_N_oxide This compound N_oxide->Erythromycin_N_oxide N_desmethyl->Inhibition Potential Erythromycin_N_oxide->Inhibition To Be Investigated cluster_1 In Vitro CYP3A4 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH Regenerating System - CYP3A4 Substrate (e.g., Midazolam) - this compound (Test Inhibitor) - Positive Control (e.g., Ketoconazole) start->prepare_reagents pre_incubation Pre-incubation: Incubate HLM with this compound or controls (with and without NADPH) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction: Add CYP3A4 substrate pre_incubation->initiate_reaction incubation Incubation: Allow metabolic reaction to proceed initiate_reaction->incubation stop_reaction Stop Reaction: Add cold acetonitrile incubation->stop_reaction analysis Analysis: LC-MS/MS quantification of substrate metabolite (e.g., 1'-hydroxymidazolam) stop_reaction->analysis data_analysis Data Analysis: Calculate % inhibition and IC50 value analysis->data_analysis end End data_analysis->end

References

Application Notes & Protocols: Investigating Erythromycin A N-oxide as a Substrate for Bacterial Efflux Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Significance of Characterizing Efflux Pump Substrates

Bacterial multidrug resistance (MDR) is a critical global health threat, severely limiting the efficacy of existing antibiotics. A primary mechanism underpinning MDR is the overexpression of efflux pumps—membrane proteins that actively extrude a wide array of structurally diverse compounds, including antibiotics, from the bacterial cell.[1] These pumps, such as the ATP-Binding Cassette (ABC) and Resistance-Nodulation-Division (RND) superfamilies, can significantly decrease the intracellular concentration of an antibiotic, rendering it ineffective.[2][3]

Erythromycin is a well-known macrolide antibiotic and a documented substrate for several efflux pumps, including the major Gram-negative pump, AcrAB-TolC.[1][4] Its metabolite, Erythromycin A N-oxide, is a potential impurity in commercial preparations and a precursor in the synthesis of other antibiotics. Understanding whether this N-oxide derivative is also recognized and transported by bacterial efflux pumps is crucial for several reasons:

  • Drug Efficacy: If this compound retains antibacterial activity but is a potent efflux substrate, its effectiveness could be compromised in resistant strains.

  • Competitive Inhibition: If it is a non-transported or slowly-transported ligand, it might act as a competitive inhibitor of the pump, potentially restoring the efficacy of other antibiotics.

  • Drug Development: Characterizing the structural determinants of efflux pump recognition is key to designing new antibiotics that can evade these resistance mechanisms.

This document provides a suite of detailed protocols for researchers to investigate the interaction between this compound and bacterial efflux pumps. The methodologies cover fundamental susceptibility testing, real-time efflux kinetics, and the bioenergetics of transport.

Key Experimental Protocols

Three primary assays are detailed below to provide a comprehensive profile of this compound as a potential efflux pump substrate. These protocols are designed around comparator strains, typically a wild-type (WT) bacterium expressing a baseline level of efflux pumps and a corresponding knockout mutant (e.g., ΔacrB or ΔtolC) that lacks a functional pump.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This foundational assay determines the baseline susceptibility of bacteria to a compound and provides the first indication of efflux activity by comparing MIC values between WT and pump-deficient strains. A significantly lower MIC in the knockout strain suggests the compound is a substrate for the deleted pump.[5]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Bacterial Inoculum (WT & ΔacrB) prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug prepare_plates Aliquot Drug Dilutions into 96-well Plates prepare_drug->prepare_plates inoculate Inoculate Plates with Bacterial Suspensions prepare_plates->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic compare Compare MICs (WT vs. ΔacrB) read_mic->compare conclusion Substrate if: MIC(WT) > MIC(ΔacrB) compare->conclusion

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Strain Preparation:

    • Culture wild-type (e.g., Escherichia coli K-12) and an efflux pump knockout mutant (e.g., ΔacrB) in cation-adjusted Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight cultures in fresh MHB to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension 1:150 to obtain the final inoculum density of ~1 x 10⁶ CFU/mL.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of desired final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the drug-containing plate. The final volume should be 200 µL per well.

    • Include a positive control (bacteria in MHB without drug) and a negative control (MHB only).

    • Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Calculate the fold-change in MIC between the WT and knockout strains. A fold-change of ≥4 is typically considered significant evidence of efflux.

Protocol 2: Real-Time Fluorescence-Based Efflux Assay

This method directly measures the transport of a fluorescent dye that is a known efflux pump substrate. The assay quantifies the ability of a test compound (this compound) to compete with the dye, thereby inhibiting its efflux and causing an increase in intracellular fluorescence. This provides kinetic data on the interaction.

Workflow for Fluorescence-Based Efflux Assay

Efflux_Workflow cluster_prep Cell Loading cluster_assay Measurement cluster_analysis Analysis start Harvest & Wash Bacterial Cells energize De-energize Cells (e.g., with CCCP) start->energize load_dye Load with Fluorescent Substrate (e.g., Nile Red) +/- this compound energize->load_dye wash Wash to Remove External Dye load_dye->wash reenergize Initiate Efflux (add Glucose) wash->reenergize measure Measure Fluorescence Decrease Over Time reenergize->measure plot Plot Fluorescence vs. Time and Calculate Efflux Rate measure->plot compare Compare Rates (with vs. without test compound) plot->compare conclusion Competitive Substrate if Efflux Rate is Reduced compare->conclusion

Caption: Workflow for a competitive real-time efflux assay using a fluorescent dye.

Methodology:

  • Cell Preparation:

    • Grow bacterial cells (WT and ΔacrB) to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Harvest cells by centrifugation and wash twice with a buffer such as phosphate-buffered saline (PBS) containing 1 mM MgCl₂.

    • Resuspend the cell pellet in the same buffer.

  • Loading with Fluorescent Dye:

    • De-energize the cells by adding a proton motive force (PMF) uncoupler like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to a final concentration of 100 µM. This inhibits PMF-dependent efflux and allows the dye to accumulate.

    • Add a fluorescent substrate like Nile Red (final concentration 10 µM) to the cell suspension.

    • In parallel experiments, add varying concentrations of this compound to assess competition.

    • Incubate for 1-2 hours at room temperature to allow for dye accumulation.

  • Efflux Measurement:

    • Wash the cells by centrifugation to remove the external dye and CCCP. Resuspend in fresh buffer.

    • Transfer the cell suspension to a fluorometer cuvette or a 96-well black plate.

    • Initiate efflux by adding an energy source, typically glucose (final concentration ~25 mM).

    • Immediately begin recording the decrease in fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at the appropriate excitation/emission wavelengths for the dye (for Nile Red, Ex: 552 nm, Em: 636 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Calculate the initial rate of efflux from the slope of the curve.

    • Compare the efflux rates in the absence and presence of this compound. A concentration-dependent decrease in the rate of dye efflux indicates that this compound is competing for the same efflux pump.

Protocol 3: ATPase Activity Assay

This biochemical assay is specific for ABC-type transporters, which use the energy from ATP hydrolysis to drive efflux.[3] The activity of the pump is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP. An increase in ATPase activity in the presence of a compound suggests it is a substrate that stimulates the pump's catalytic cycle.[6]

Logical Flow for ATPase Activity Assay

ATPase_Flow cluster_prep Preparation cluster_assay Reaction cluster_analysis Analysis start Prepare Purified ABC Transporter in Vesicles/Nanodiscs prepare_drug Prepare Test Compound (this compound) start->prepare_drug mix Combine Transporter, Buffer, and Test Compound prepare_drug->mix initiate Initiate Reaction by adding Mg-ATP mix->initiate incubate Incubate at 37°C for a defined time initiate->incubate stop Stop Reaction (e.g., add SDS) incubate->stop detect_pi Detect Inorganic Phosphate (Pi) (e.g., Malachite Green) stop->detect_pi quantify Quantify Pi Released (Standard Curve) detect_pi->quantify compare Compare ATPase Activity (Basal vs. Stimulated) quantify->compare conclusion Substrate if Activity is Stimulated compare->conclusion

Caption: Logical flow for measuring substrate-stimulated ATPase activity.

Methodology:

  • Reagent Preparation:

    • Use purified ABC transporter (e.g., MsbA or LmrA) reconstituted into proteoliposomes or nanodiscs.[3]

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂).

    • Prepare a stock solution of ATP.

    • Prepare a phosphate standard curve using KH₂PO₄.

    • Prepare a colorimetric reagent for phosphate detection, such as Malachite Green.

  • ATPase Reaction:

    • In a microtiter plate, combine the reconstituted transporter, assay buffer, and varying concentrations of this compound.

    • Include controls: a "basal" reaction (no test compound) and a "no enzyme" blank.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding Mg-ATP (final concentration 2-5 mM).

    • Incubate for a fixed time (e.g., 20-30 minutes) at 37°C, ensuring the reaction stays within the linear range.

    • Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

  • Phosphate Detection:

    • Add the Malachite Green reagent to each well.

    • Incubate for 20-30 minutes at room temperature to allow color development.

    • Measure the absorbance at ~620-650 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all readings.

    • Use the phosphate standard curve to convert absorbance values into the amount of Pi released (nmol).

    • Calculate the specific activity (nmol Pi/min/mg protein).

    • Plot the specific ATPase activity against the concentration of this compound to determine the concentration-response relationship, including EC₅₀ (concentration for 50% of maximal stimulation) and Vₘₐₓ.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables. As no specific data for this compound is publicly available, the following tables are presented as templates for reporting experimental results, using Erythromycin as an illustrative example where typical data ranges are known.[7][8][9][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of Test Compounds

Bacterial Strain Efflux Pump Genotype Compound MIC (µg/mL) Fold-Change (WT/Mutant) Interpretation
E. coli K-12 Wild-Type (acrB+) Erythromycin 64 - 128 - Baseline
E. coli KAM3 ΔacrB Erythromycin 8 - 16 8 Substrate
E. coli K-12 Wild-Type (acrB+) This compound [Experimental Value] - [To Be Determined]
E. coli KAM3 ΔacrB This compound [Experimental Value] [Calculate] [To Be Determined]
E. coli K-12 Wild-Type (acrB+) Ciprofloxacin (Control) 0.015 - Baseline

| E. coli KAM3 | ΔacrB | Ciprofloxacin (Control) | 0.004 | 4 | Substrate |

Table 2: Kinetic Parameters from Real-Time Efflux Assays

Test Compound Concentration Fluorescent Probe Efflux Rate (% Fluorescence Loss/min) % Inhibition of Probe Efflux
Control (None) - Nile Red 15.2 ± 1.3 0%
This compound 10 µM Nile Red [Experimental Value] [Calculate]
This compound 50 µM Nile Red [Experimental Value] [Calculate]
This compound 100 µM Nile Red [Experimental Value] [Calculate]

| PAβN (Inhibitor Control) | 50 µM | Nile Red | 2.1 ± 0.5 | 86% |

Table 3: Substrate-Stimulated ATPase Activity for an ABC Transporter

Test Compound Concentration (µM) Basal Activity (nmol Pi/min/mg) Stimulated Activity (nmol Pi/min/mg) Fold Stimulation
This compound 1 25.5 ± 2.1 [Experimental Value] [Calculate]
This compound 10 25.5 ± 2.1 [Experimental Value] [Calculate]
This compound 100 25.5 ± 2.1 [Experimental Value] [Calculate]
Known Substrate (Control) 50 25.5 ± 2.1 155.8 ± 10.4 6.1

| Vanadate (Inhibitor Control) | 100 | 25.5 ± 2.1 | 2.3 ± 0.8 | - |

References

Application Notes and Protocols: Synthesis and Metabolic Tracing of Isotopically Labeled Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of isotopically labeled Erythromycin (B1671065) A N-oxide and its subsequent use in metabolic tracing studies. The protocols detailed herein are intended to facilitate research into the pharmacokinetics and metabolism of this important macrolide antibiotic.

Synthesis of Isotopically Labeled Erythromycin A N-oxide ([¹³C, ²H₃]-Erythromycin A N-oxide)

The synthesis of isotopically labeled this compound is a multi-step process involving the N-demethylation of Erythromycin A, followed by the introduction of an isotopic label via N-alkylation, and concluding with N-oxidation.

Synthetic Pathway

G EryA Erythromycin A ND_EryA N-demethylerythromycin A EryA->ND_EryA N-demethylation (I₂, NaOAc, MeOH/H₂O) Labeled_EryA [¹³C, ²H₃]-Erythromycin A ND_EryA->Labeled_EryA N-alkylation ([¹³C, ²H₃]-CH₃I, Base) Labeled_EryA_NOxide [¹³C, ²H₃]-Erythromycin A N-oxide Labeled_EryA->Labeled_EryA_NOxide N-oxidation (m-CPBA, CH₂Cl₂)

Caption: Synthetic pathway for isotopically labeled this compound.

Experimental Protocols

1.2.1. Step 1: N-demethylation of Erythromycin A

This procedure is adapted from a general method for the N-demethylation of erythromycin derivatives.[1][2]

  • Materials:

    • Erythromycin A (30.0 g, 40.88 mmol)

    • Sodium acetate (B1210297) (29.16 g, 355.66 mmol)

    • Iodine (12.45 g, 49.06 mmol)

    • Methanol (240 mL)

    • Purified water (60 mL)

    • Sodium hydroxide (B78521) solution (4 M)

    • Round-bottom flask (500 mL)

    • Magnetic stirrer and heating mantle

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a 500 mL round-bottom flask, add Erythromycin A, sodium acetate, iodine, methanol, and purified water.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Heat the reaction mixture to 60°C with continuous stirring.

    • Slowly add the 4 M sodium hydroxide solution dropwise. The color of the solution will gradually change.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by crystallization to yield N-demethylerythromycin A.

1.2.2. Step 2: N-alkylation with [¹³C, ²H₃]-Methyl Iodide

  • Materials:

    • N-demethylerythromycin A (from Step 1)

    • [¹³C, ²H₃]-Methyl iodide

    • A suitable base (e.g., potassium carbonate)

    • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve N-demethylerythromycin A in the anhydrous solvent in a reaction vessel under an inert atmosphere.

    • Add the base to the solution.

    • Add [¹³C, ²H₃]-Methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain [¹³C, ²H₃]-Erythromycin A.

1.2.3. Step 3: N-oxidation of [¹³C, ²H₃]-Erythromycin A

This protocol is based on the oxidation of a similar erythromycin derivative.[3]

  • Materials:

    • [¹³C, ²H₃]-Erythromycin A (from Step 2)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve [¹³C, ²H₃]-Erythromycin A in dichloromethane.

    • Add m-CPBA to the solution in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting 3-chlorobenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield [¹³C, ²H₃]-Erythromycin A N-oxide.

Quantitative Data for Synthesis
StepProductStarting MaterialReagentsTypical Yield
1N-demethylerythromycin AErythromycin AI₂, NaOAc, NaOH~85%[2]
2[¹³C, ²H₃]-Erythromycin AN-demethylerythromycin A[¹³C, ²H₃]-CH₃I, K₂CO₃>90% (estimated)
3[¹³C, ²H₃]-Erythromycin A N-oxide[¹³C, ²H₃]-Erythromycin Am-CPBA>90% (estimated)

Metabolic Tracing of [¹³C, ²H₃]-Erythromycin A N-oxide

This section outlines a protocol for an in vitro metabolic tracing study using human liver microsomes to identify and quantify the metabolites of this compound.

Experimental Workflow

G cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_extraction Sample Preparation cluster_analysis Analysis Labeled_Compound [¹³C, ²H₃]-Erythromycin A N-oxide Incubate Incubate at 37°C Labeled_Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH NADPH->Incubate Quench Add Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS G Labeled_EryA_NOxide [¹³C, ²H₃]-Erythromycin A N-oxide Labeled_EryA [¹³C, ²H₃]-Erythromycin A Labeled_EryA_NOxide->Labeled_EryA Reduction Labeled_ND_EryA [¹³C, ²H₃]-N-demethylerythromycin A Labeled_EryA->Labeled_ND_EryA CYP3A4 (N-demethylation) Other_Metabolites Other Phase I and Phase II Metabolites Labeled_EryA->Other_Metabolites Other Biotransformations Labeled_ND_EryA->Other_Metabolites Further Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Stability of Erythromycin A N-oxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Erythromycin (B1671065) A N-oxide in aqueous solutions at varying pH values.

Disclaimer: Direct and extensive quantitative stability data for Erythromycin A N-oxide in aqueous solutions across a range of pH values is limited in publicly available literature. The information provided herein is largely based on the well-documented stability profile of the parent compound, Erythromycin A. Researchers should adapt and validate these methodologies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: While specific data for this compound is scarce, we can infer its stability based on its parent compound, Erythromycin A. Erythromycin A is known to be highly unstable in acidic conditions (pH < 6.0) and demonstrates optimal stability in the neutral to slightly alkaline range (pH 7.0-8.5).[1][2] It is anticipated that this compound will exhibit a similar trend, with significant degradation in acidic media and enhanced stability at neutral to slightly alkaline pH.

Q2: What are the primary degradation pathways for Erythromycin A at different pH values?

A2: For Erythromycin A, the degradation pathways are pH-dependent:

  • Acidic Conditions (pH < 6.0): The primary degradation mechanism involves an intramolecular cyclization reaction. The C6-hydroxyl group attacks the C9-keto group, followed by dehydration, leading to the formation of inactive degradation products such as anhydroerythromycin A and erythromycin A enol ether.[3][4]

  • Alkaline Conditions (pH > 9.0): In basic solutions, the lactone ring of Erythromycin A is susceptible to hydrolysis, which opens the macrocyclic ring and results in loss of activity.[3]

It is plausible that this compound follows similar degradation routes, but the presence of the N-oxide moiety might influence the reaction kinetics.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Detection is typically performed using UV absorbance at around 215 nm.[5][6][7]

Q4: What are some common issues encountered when analyzing Erythromycin compounds with HPLC?

A4: Common issues include poor peak shape (tailing), low sensitivity, and shifting retention times. These can often be attributed to the basic nature of the erythromycin molecule and its interaction with silica-based columns. Using a high-purity, end-capped C18 column and a mobile phase with a pH in the neutral to alkaline range can help mitigate these problems.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound in solution The pH of the aqueous solution is too acidic.Adjust the pH of your solution to the neutral range (pH 7.0-8.5) using a suitable buffer system (e.g., phosphate (B84403) buffer).
Poor peak shape (tailing) in HPLC analysis Interaction of the basic amine group with residual silanols on the HPLC column.Use a base-deactivated or end-capped C18 column. Increase the pH of the mobile phase to suppress the ionization of the analyte.
Inconsistent results between experiments Buffer composition or pH is not well-controlled. Temperature fluctuations.Ensure accurate preparation and pH measurement of all buffers. Conduct experiments at a consistent and controlled temperature.
Appearance of unknown peaks in the chromatogram Degradation of this compound.Use a validated stability-indicating HPLC method to identify and quantify degradation products. Compare with chromatograms of stressed samples (acid, base, oxidation).

Experimental Protocols

Protocol 1: Preparation of Buffered Solutions for Stability Studies

This protocol describes the preparation of buffer solutions at different pH values to test the stability of this compound.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Purified water

  • pH meter

Procedure:

  • Prepare a 0.1 M Sodium Phosphate Stock Solution:

    • Dissolve an appropriate amount of sodium phosphate monobasic and dibasic in purified water to achieve the desired starting pH (e.g., for pH 7.0, use a ratio of approximately 39:61 monobasic to dibasic).

  • Prepare Buffers at Target pH Values:

    • For acidic pH values (e.g., 3, 5), start with the 0.1 M sodium phosphate monobasic solution and adjust the pH downwards using HCl.

    • For neutral and slightly alkaline pH values (e.g., 7, 8.5), use the 0.1 M phosphate stock solution and adjust the pH as needed with HCl or NaOH.

    • For more alkaline pH values (e.g., 10), start with the 0.1 M sodium phosphate dibasic solution and adjust the pH upwards using NaOH.

  • Verify pH: Calibrate the pH meter before use and verify the final pH of each buffer solution.

Protocol 2: General Procedure for Stability Testing of this compound

This protocol outlines a general workflow for assessing the stability of this compound in aqueous solutions.

Materials:

  • This compound reference standard

  • Buffered solutions at various pH values (from Protocol 1)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • HPLC-grade mobile phase components (e.g., acetonitrile, phosphate buffer)

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Pipette a known volume of the this compound stock solution into separate volumetric flasks.

    • Dilute to volume with the respective buffered solutions (e.g., pH 3, 5, 7, 8.5, 10) to achieve the desired final concentration.

  • Incubation:

    • Store the prepared samples in a temperature-controlled environment (e.g., 25°C or 40°C).

    • Protect samples from light if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • If necessary, quench the degradation reaction by neutralizing the pH or diluting with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the peak area of the intact this compound and any major degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hours
3.0 < 10%Not DetectableNot Detectable
5.0 ~ 60%~ 30%< 10%
7.0 > 95%> 90%> 85%
8.5 > 98%> 95%> 90%
10.0 ~ 90%~ 75%~ 60%

Visualizations

degradation_pathway Erythromycin_A_N_oxide Erythromycin_A_N_oxide Anhydroerythromycin_A_N_oxide Anhydroerythromycin_A_N_oxide Erythromycin_A_N_oxide->Anhydroerythromycin_A_N_oxide Acidic pH (Intramolecular Cyclization) Ring_Opened_Product Ring_Opened_Product Erythromycin_A_N_oxide->Ring_Opened_Product Alkaline pH (Lactone Hydrolysis)

Caption: Inferred degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Stock_Solution Sample_Incubation Sample_Incubation Stock_Solution->Sample_Incubation Buffered_Solutions Buffered_Solutions Buffered_Solutions->Sample_Incubation Time_Point_Sampling Time_Point_Sampling Sample_Incubation->Time_Point_Sampling HPLC_Analysis HPLC_Analysis Time_Point_Sampling->HPLC_Analysis Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: General workflow for stability testing.

ph_stability_relationship Low_pH Low_pH Low_Stability Low_Stability Low_pH->Low_Stability Rapid Degradation Neutral_pH Neutral_pH High_Stability High_Stability Neutral_pH->High_Stability Optimal Stability High_pH High_pH Moderate_Stability Moderate_Stability High_pH->Moderate_Stability Slower Degradation

Caption: Relationship between pH and expected stability.

References

Degradation pathways of Erythromycin A N-oxide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Erythromycin (B1671065) A N-oxide under acidic and basic conditions. The information is intended to assist researchers in designing, executing, and interpreting experiments related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its stability important?

This compound is a metabolite and a potential impurity of the macrolide antibiotic Erythromycin A.[1][2] Understanding its stability is crucial for several reasons:

  • Drug Development: As a potential impurity, regulatory bodies require characterization of its formation and degradation to ensure the safety and efficacy of Erythromycin A formulations.

  • Pharmacokinetics: The degradation of this compound in the body can influence the overall metabolic profile and bioavailability of the parent drug.

  • Analytical Method Development: Knowledge of degradation pathways is essential for developing stability-indicating analytical methods for Erythromycin A and its related substances.

Q2: How does the stability of this compound compare to Erythromycin A?

Q3: What are the expected degradation pathways of this compound under acidic conditions?

While specific studies on this compound are scarce, the degradation is likely to follow pathways similar to Erythromycin A, with potential modifications due to the N-oxide group. Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form anhydroerythromycin A and erythromycin A enol ether. It is plausible that this compound could undergo similar transformations, leading to the N-oxide versions of these degradation products. Additionally, the acidic environment may facilitate the reduction of the N-oxide back to the tertiary amine of Erythromycin A, which would then follow the established degradation routes of the parent drug.

Q4: What are the potential degradation pathways of this compound under basic conditions?

Under basic conditions, Erythromycin A is known to undergo hydrolysis of the lactone ring. It is anticipated that this compound would also be susceptible to basic hydrolysis. The primary degradation product would likely be the corresponding ring-opened N-oxide derivative. The rate and extent of this degradation would depend on the pH, temperature, and solvent conditions.

Troubleshooting Guide for Experimental Studies

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram during acidic stress testing of this compound. Co-elution of N-oxide degradation products with Erythromycin A degradants.Utilize a high-resolution mass spectrometer (LC-MS) to differentiate between the N-oxide and non-N-oxide degradation products based on their mass-to-charge ratios.[5][6][7] Optimize chromatographic conditions (e.g., gradient, pH of the mobile phase) to achieve better separation.
Difficulty in achieving significant degradation of this compound under mild basic conditions. The N-oxide group may impart some stability to the lactone ring compared to Erythromycin A.Increase the strength of the base (e.g., move from 0.01N NaOH to 0.1N NaOH), increase the temperature, or extend the duration of the stress study. Monitor the degradation at multiple time points to establish a kinetic profile.
Inconsistent degradation profiles between experimental batches. Variability in starting material purity or experimental conditions (pH, temperature, solvent).Ensure the starting material (this compound) is well-characterized and of high purity.[8] Precisely control and monitor the pH and temperature of the stress solutions. Use high-purity solvents and reagents.
Poor recovery of the total analytes after degradation studies. Formation of highly polar or non-UV active degradation products that are not retained or detected by the analytical method.Employ a variety of detection techniques, such as mass spectrometry (MS) and evaporative light scattering detection (ELSD), in addition to UV detection.[7] Adjust the mobile phase composition to ensure the elution of highly polar compounds.

Experimental Protocols

Detailed experimental protocols for forced degradation studies are essential for obtaining reliable and reproducible results. The following are generalized protocols that can be adapted for the study of this compound.

Acidic Degradation:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.

  • Stress Condition: Dilute an aliquot of the stock solution with a solution of hydrochloric acid (e.g., 0.1 N HCl) to achieve the desired final concentration of the drug and acid.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C, 60°C) for a specified period. It is recommended to collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progress of degradation.

  • Neutralization and Analysis: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 N NaOH). Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV or HPLC-MS method.

Basic Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic degradation study.

  • Stress Condition: Dilute an aliquot of the stock solution with a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to achieve the desired final concentration.

  • Incubation: Incubate the solution at a controlled temperature for a specified duration, collecting samples at various time points.

  • Neutralization and Analysis: Neutralize the collected samples with an equivalent amount of a suitable acid (e.g., 0.1 N HCl) and dilute with the mobile phase for analysis.

Table 1: Summary of Potential Degradation Products of this compound

Condition Potential Degradation Products Proposed Mechanism
Acidic Anhydrothis compound, Erythromycin A enol ether N-oxide, Erythromycin AIntramolecular cyclization, Reduction of N-oxide
Basic Ring-opened this compoundLactone hydrolysis

Note: The degradation products listed are hypothetical based on the known degradation of Erythromycin A and require experimental confirmation.

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions based on the known degradation of Erythromycin A.

acidic_degradation EryA_N_oxide This compound Anhydro_N_oxide Anhydrothis compound EryA_N_oxide->Anhydro_N_oxide Intramolecular Cyclization Enol_ether_N_oxide Erythromycin A enol ether N-oxide EryA_N_oxide->Enol_ether_N_oxide Intramolecular Cyclization EryA Erythromycin A EryA_N_oxide->EryA Reduction basic_degradation EryA_N_oxide This compound Ring_opened Ring-opened this compound EryA_N_oxide->Ring_opened Lactone Hydrolysis

References

Technical Support Center: Overcoming Solubility Challenges with Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Erythromycin A N-oxide in biological assays.

Frequently Asked Questions (FAQs)

Q1: I thought this compound was water-soluble, but I am observing precipitation in my aqueous-based biological assay. Why is this happening?

A1: This is a common observation and often stems from the method of sample preparation rather than the inherent insolubility of the compound. This compound is reported to be soluble in water.[1] However, researchers typically prepare high-concentration stock solutions in organic solvents like DMSO or ethanol (B145695). When a small volume of this concentrated organic stock is added to a large volume of aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate, even if the final concentration is below its theoretical aqueous solubility limit.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in a cell-based assay?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%. The tolerance to organic solvents can be cell-line dependent, so it is always advisable to run a vehicle control (media with the same final concentration of the solvent) to assess its effect on your specific experimental system.

Q4: How does pH affect the stability of this compound in my assay?

A4: The parent compound, Erythromycin A, is known to be unstable in acidic conditions, which leads to its degradation. While specific stability data for this compound across a range of pH values is not extensively documented, it is reasonable to assume that pH could be a critical factor. It is recommended to maintain the pH of your assay buffer in the neutral range (pH 7.0-7.5) to ensure the stability of the compound throughout your experiment.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution

Problem: A precipitate forms immediately after adding the this compound stock solution (in DMSO or ethanol) to the aqueous assay buffer or cell culture medium.

Cause: This is likely due to a rapid solvent shift, causing the compound to exceed its solubility limit in the localized area of addition before it can be dispersed throughout the bulk solution.

Solutions:

Strategy Detailed Protocol
Slow, Drop-wise Addition with Agitation 1. Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).2. While gently vortexing or swirling the aqueous solution, add the required volume of the stock solution drop-by-drop. This facilitates rapid dispersion and prevents the formation of localized high concentrations of the compound.
Stepwise (Serial) Dilution 1. Create an intermediate dilution of your stock solution in the same organic solvent. For example, dilute a 100 mM DMSO stock to 10 mM in DMSO.2. Prepare a second intermediate dilution by adding the 10 mM stock to your pre-warmed aqueous buffer to achieve a concentration that is still higher than your final desired concentration but is soluble.3. Use this second intermediate dilution to prepare your final working concentrations.
Use of Co-solvents or Surfactants For in vitro (non-cell-based) assays, consider the inclusion of a small percentage of a co-solvent like PEG400 or a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.05%) in your assay buffer to improve solubility. Note: Surfactants are generally not suitable for cell-based assays as they can be cytotoxic.
Issue 2: Precipitation Observed After a Period of Incubation

Problem: The experimental solution is initially clear, but a precipitate forms after several hours or days of incubation.

Cause: This could be due to compound degradation, interaction with media components, or exceeding the long-term kinetic solubility limit at the incubation temperature.

Solutions:

Strategy Detailed Protocol
Assess Compound Stability 1. Prepare your final working solution of this compound in your assay medium.2. Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the full duration of your assay.3. At various time points, visually inspect for precipitation and, if possible, quantify the amount of compound still in solution using a suitable analytical method like HPLC. This will help determine if the compound is stable under your experimental conditions.
pH Monitoring For long-term experiments, especially with cell cultures that can acidify the medium, monitor the pH of your assay. If the pH drops significantly, it could contribute to the degradation and precipitation of the compound. Consider using a more robust buffering system or more frequent media changes.
Reduce Final Concentration If stability is confirmed to be an issue at the desired concentration, you may need to perform the experiment at a lower, more stable concentration of this compound.

Data Presentation

Table 1: Solubility of Erythromycin A (Parent Compound) in Various Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
Water~0.15 - 2~0.2 - 2.7
Ethanol~30~40.9
DMSO~15~20.4
MethanolSolubleNot specified
DMFSolubleNot specified

Note: This data is for the parent compound, Erythromycin A, and serves as a reference. This compound is also reported to be soluble in water, ethanol, methanol, DMF, and DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution to Avoid Precipitation
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Store the stock solution at -20°C.

  • Pre-warm Medium: Pre-warm a sufficient volume of your final assay buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, add 2 µL of a 50 mM stock solution to 998 µL of medium to get a 100 µM intermediate solution with 0.2% DMSO.

  • Final Dilution: Add the intermediate solution to the pre-warmed medium while gently vortexing. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM with a final DMSO concentration of 0.02%.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation before proceeding.

Visualizations

experimental_workflow cluster_prep Solution Preparation Workflow start Start stock Prepare High-Concentration Stock in DMSO/Ethanol start->stock prewarm Pre-warm Aqueous Buffer/Medium to 37°C stock->prewarm add Add Stock to Medium (Slow, Drop-wise with Vortexing) prewarm->add precipitate Precipitation? add->precipitate troubleshoot Go to Troubleshooting Guide: - Use Stepwise Dilution - Lower Final Concentration precipitate->troubleshoot Yes ready Solution Ready for Assay precipitate->ready No troubleshoot->add

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_bacterium Bacterial Cell EA_N_Oxide This compound EA Erythromycin A (Active Form) EA_N_Oxide->EA Reduction (in vivo) Ribosome 50S Ribosomal Subunit EA->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Cell_Growth Bacterial Growth and Proliferation Protein_Synth->Cell_Growth

Caption: Mechanism of action of Erythromycin A.

References

Strategies to prevent the formation of Erythromycin A N-oxide during Erythromycin storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Erythromycin (B1671065) Stability

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the formation of Erythromycin A N-oxide, a common degradation product, during the storage of Erythromycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern during storage?

A1: this compound is a potential impurity and degradation product that can form in commercial preparations of Erythromycin.[1][2] Its formation occurs through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of the Erythromycin A molecule.[1] This chemical modification is a concern because it can inactivate the drug, as the dimethylamino group is critical for the antibiotic's binding to its ribosomal target.[1] Therefore, the presence of this compound reduces the potency and purity of the active pharmaceutical ingredient (API).

Q2: What is the chemical mechanism behind the formation of this compound?

A2: The formation of this compound is an N-oxidation reaction. The generally accepted mechanism involves a single electron transfer (SET) from the lone pair of electrons on the nitrogen atom of the desosamine sugar to a reactive oxidizing species.[1] This process is accelerated by the presence of oxidizing agents, such as ozone or hydroxyl radicals, which can facilitate a direct attack on the tertiary amine group.[3]

Q3: What are the primary factors that accelerate the formation of this impurity?

A3: The stability of Erythromycin and the rate of N-oxide formation are significantly influenced by several environmental factors:

  • pH: Erythromycin is highly unstable in acidic conditions (pH 4 or below).[4] The optimal pH for stability is near neutral (pH 7.0).[4][5]

  • Temperature: Elevated temperatures increase the rate of degradation. Formulations stored at room temperature show significantly higher drug leakage and degradation compared to those stored under refrigeration (4°C).[6]

  • Presence of Oxidants: As an oxidation product, the formation of this compound is promoted by exposure to oxygen and other oxidizing agents.[3][]

Troubleshooting Guide: Preventing N-Oxide Formation

Q4: My Erythromycin sample shows significant degradation upon analysis. What storage conditions should I check first?

A4: If you detect degradation, immediately verify the following storage parameters:

  • Temperature: Ensure the sample is stored at a controlled, refrigerated temperature (e.g., 2-8°C). One study noted that drug leakage from a niosomal suspension was 83% at room temperature over 12 weeks, compared to only 35% at 4°C.[6]

  • pH: If Erythromycin is in a solution, measure the pH. It is extremely unstable in acidic environments.[4] The solution should be buffered to a neutral pH (approximately 7.0) for optimal stability.[5]

Q5: How can I protect Erythromycin from oxidation during long-term storage?

A5: To minimize oxidation, consider the following actions:

  • Inert Atmosphere: Store solid Erythromycin or its solutions under an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants: For liquid formulations, the inclusion of a suitable antioxidant can help prevent oxidative degradation, although compatibility and regulatory acceptance must be verified.

  • Light Protection: Store Erythromycin in amber vials or protect it from light, as photo-oxidation can also contribute to degradation.

Q6: Are there formulation strategies that can enhance the stability of Erythromycin?

A6: Yes, advanced formulation techniques can significantly improve Erythromycin's stability. Encapsulation is a primary strategy:

  • Solid Lipid Nanoparticles (SLNs): SLNs can protect the drug from degradation. Dispersions of Erythromycin-loaded SLNs have shown excellent stability, with no significant changes in particle size or encapsulation efficiency over a three-month period when stored at either 4°C or 25°C.[6]

  • Liposomes and Niosomes: These lipid-based vesicles can encapsulate Erythromycin, shielding it from the external environment.[6]

  • Lyophilization (Freeze-Drying): For liposomal or nanoparticle formulations, lyophilization can improve long-term stability. Using a cryoprotectant such as sucrose (B13894) is crucial to prevent the deterioration of the vesicles during the process.[6]

Data Presentation & Experimental Protocols

Data Summary

Table 1: Impact of Storage Temperature on the Stability of an Erythromycin Niosome Suspension

Storage TemperatureStorage DurationDrug Leakage (%)Reference
Room Temperature12 Weeks83%[6]
4°C12 Weeks35%[6]

Table 2: Summary of Recommended Storage Conditions to Minimize N-Oxide Formation

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways.[6]
pH (in solution) ~7.0 (Neutral)Prevents acid-catalyzed intramolecular degradation.[4]
Atmosphere Inert Gas (e.g., Nitrogen)Minimizes exposure to oxygen, preventing oxidation.[3]
Light Protected (Amber Vials)Prevents potential photo-oxidation.
Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Detection of Erythromycin and its N-oxide

  • Objective: To separate and quantify Erythromycin A from its N-oxide degradation product and other related substances.

  • Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.02 M Phosphate (B84403) Buffer, pH adjusted to 6.5

    • Mobile Phase B: Acetonitrile

    • Erythromycin reference standard and samples for analysis

    • Diluent: Acetonitrile/Water (50:50, v/v)

  • Procedure:

    • Preparation of Mobile Phase: Prepare the phosphate buffer and adjust the pH. Filter and degas both mobile phase components.

    • Standard Preparation: Accurately weigh and dissolve the Erythromycin reference standard in the diluent to a known concentration.

    • Sample Preparation: Dissolve the Erythromycin sample to be tested in the diluent to a similar concentration as the standard.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 215 nm[8][9]

      • Column Temperature: 35°C

      • Injection Volume: 20 µL

      • Gradient: A common gradient might be 60% A / 40% B, run isocratically, but this should be optimized to ensure separation of the N-oxide peak from the parent Erythromycin peak.[8]

    • Analysis: Inject the standard and sample solutions. Identify the peaks based on the retention time of the reference standard. The N-oxide, being more polar, will typically have a different retention time. Quantify the impurity by comparing its peak area to that of the standard.

Protocol 2: Preparation of Stabilized Erythromycin Solid Lipid Nanoparticles (SLNs)

  • Objective: To formulate Erythromycin into SLNs to enhance its stability.

  • Materials:

    • Erythromycin

    • Solid Lipid (e.g., Stearic Acid)

    • Surfactant/Stabilizer (e.g., Polyvinyl Alcohol - PVA, Poloxamer)

    • Co-surfactant (e.g., PEG-400)[10]

    • High-speed homogenizer and ultrasonicator

  • Procedure (Hot Homogenization Method):

    • Lipid Phase Preparation: Melt the stearic acid at a temperature above its melting point. Dissolve the accurately weighed Erythromycin in the molten lipid.

    • Aqueous Phase Preparation: Dissolve the PVA and PEG-400 in purified water and heat to the same temperature as the lipid phase.[10]

    • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Particle Size Reduction: Subject the hot emulsion to high-power ultrasonication for several minutes to reduce the droplet size to the nanometer range.[10]

    • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will solidify, forming the SLNs with Erythromycin encapsulated inside.

    • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and encapsulation efficiency to confirm successful formulation.[10]

Visualizations

G ery Erythromycin A (Tertiary Amine on Desosamine) n_oxide This compound (Inactive Degradation Product) ery->n_oxide N-Oxidation oxidant Oxidizing Agent (e.g., O₂, Peroxides, Light) oxidant->ery

Caption: Chemical pathway for the formation of this compound.

G start Degradation Detected in Erythromycin Sample? sub_check Investigate Storage Conditions start->sub_check check_temp Is Temperature > 8°C? sub_check->check_temp check_ph Is pH (if in solution) Acidic (< 6.5)? sub_check->check_ph check_atm Exposed to Air / Light? sub_check->check_atm action_temp Store at 2-8°C check_temp->action_temp Yes action_ph Buffer to Neutral pH (~7.0) check_ph->action_ph Yes action_atm Store Under Inert Gas & Protect from Light check_atm->action_atm Yes sub_action Implement Corrective Actions

Caption: Troubleshooting workflow for addressing Erythromycin degradation.

G center Erythromycin Stability cat1 Environmental Control center->cat1 cat2 Protective Formulation center->cat2 cat3 Analytical Monitoring center->cat3 sub1_1 Low Temperature (Refrigeration) cat1->sub1_1 sub1_2 Neutral pH (Buffering) cat1->sub1_2 sub1_3 Inert Atmosphere (Nitrogen Purge) cat1->sub1_3 sub2_1 Encapsulation (SLNs, Liposomes) cat2->sub2_1 sub2_2 Lyophilization (Freeze-Drying) cat2->sub2_2 sub3_1 Stability-Indicating HPLC cat3->sub3_1 sub3_2 LC-MS for Identification cat3->sub3_2

Caption: Logical relationships between strategies for ensuring Erythromycin stability.

References

Optimizing mass spectrometry parameters to avoid in-source fragmentation of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters to avoid in-source fragmentation of Erythromycin A N-oxide.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation is a common challenge in the analysis of labile molecules like this compound, leading to a diminished signal of the precursor ion and complicating data interpretation. The primary cause is excess energy in the ion source, which can be thermal or electrical.

Issue: Significant in-source fragmentation of this compound is observed, characterized by the appearance of fragments corresponding to the loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺), and potentially the loss of the cladinose (B132029) sugar (fragment at m/z ~576.3).

Solution: Systematically optimize the ion source parameters, focusing on temperature and cone voltage (also known as declustering potential or fragmentor voltage), to find a balance between efficient ionization and minimal fragmentation.

Data Presentation: Impact of Source Temperature on Erythromycin A Fragmentation

The following table summarizes the observed fragmentation of Erythromycin A at different ion transfer tube temperatures. While this data is for Erythromycin A, it provides a strong indication of the thermal lability that can be expected for its N-oxide derivative.

Ion Transfer Tube Temperature (°C)Precursor Ion (Erythromycin A) IntensityFragment Ion (m/z 576.3) IntensityObservation
300~99%~1%Noticeable in-source fragmentation.
250100%0%Fragmentation eliminated.
Experimental Protocols

Protocol 1: Optimization of Source/Ion Transfer Tube Temperature

  • Prepare a Standard Solution: Create a solution of this compound at a concentration of 100-500 ng/mL in a solvent mixture that mirrors your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial Instrument Setup: Begin with the manufacturer's recommended settings for a compound of a similar mass-to-charge ratio. Set the mass spectrometer to monitor the protonated molecule of this compound ([M+H]⁺) and its expected primary fragment ions.

  • Infusion and Temperature Ramp: Infuse the standard solution directly into the mass spectrometer. Start with a low source or ion transfer tube temperature (e.g., 100°C).

  • Data Acquisition: Allow the signal to stabilize for 1-2 minutes at the initial temperature, then gradually increase the temperature in increments of 25-50°C. Record the intensities of the precursor and fragment ions at each temperature point.

  • Analysis: Plot the ion intensities against the temperature to identify the optimal setting that provides the best signal for the precursor ion with minimal fragmentation. Published methods for Erythromycin have utilized source temperatures ranging from 100°C to 600°C, highlighting the instrument-dependent nature of this parameter.

Protocol 2: Optimization of Cone Voltage/Declustering Potential

  • Prepare a Standard Solution: Use the same standard solution as in Protocol 1.

  • Initial Instrument Setup: Set the source/ion transfer tube temperature to the optimal value determined in Protocol 1.

  • Infusion and Voltage Ramp: Infuse the standard solution into the mass spectrometer. Begin with a low cone voltage setting (e.g., 10-20 V).

  • Data Acquisition: Allow the signal to stabilize, then incrementally increase the cone voltage. Record the intensities of the precursor and fragment ions at each voltage setting.

  • Analysis: Plot the ion intensities against the cone voltage. The optimal cone voltage will be the highest value that maximizes the precursor ion signal without inducing significant fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragment ions observed for this compound due to in-source fragmentation?

A1: The most common in-source fragments for N-oxides are the result of the loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺). For Erythromycin A and its derivatives, another significant fragmentation pathway is the loss of the cladinose sugar, resulting in a fragment at approximately m/z 576.3.

Q2: My signal intensity for this compound is very low. Could this be related to in-source fragmentation?

A2: Yes, severe in-source fragmentation can significantly reduce the abundance of the precursor ion, leading to low signal intensity. It is crucial to optimize the ion source parameters to minimize fragmentation and maximize the signal of the ion of interest.

Q3: Besides source temperature and cone voltage, what other parameters can influence in-source fragmentation?

A3: Other parameters that can have an effect include capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. The composition of the mobile phase, such as the type and concentration of additives (e.g., formic acid vs. ammonium (B1175870) formate), can also impact ionization efficiency and the extent of fragmentation.

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for analyzing this compound?

A4: ESI is generally considered a "softer" ionization technique and is often preferred for labile compounds to minimize in-source fragmentation. However, APCI can sometimes be used strategically, as it is more prone to inducing the neutral loss of oxygen from N-oxides, which can be a characteristic fragmentation useful for identification. For quantitative analysis aiming to preserve the precursor ion, optimizing ESI parameters is the recommended approach.

Q5: Can a dirty ion source contribute to in-source fragmentation?

A5: Yes, a contaminated ion source can lead to unstable ionization and increased fragmentation. Regular cleaning and maintenance of the ion source components are essential for reproducible and reliable results, especially when analyzing thermally sensitive compounds.

Mandatory Visualization

InSourceFragmentation_Troubleshooting start Start: In-Source Fragmentation of this compound Detected q_energy Is the ion source energy too high? start->q_energy optimize_temp Optimize Source/Ion Transfer Tube Temperature q_energy->optimize_temp Yes end_further Further investigation required. Consult instrument specialist. q_energy->end_further No, energy is low temp_protocol Follow Protocol 1: Systematically decrease temperature (e.g., start at 300°C, decrease in 25°C increments) optimize_temp->temp_protocol q_temp_ok Is fragmentation still significant? optimize_temp->q_temp_ok optimize_voltage Optimize Cone Voltage/ Declustering Potential q_temp_ok->optimize_voltage Yes q_voltage_ok Is fragmentation minimized? q_temp_ok->q_voltage_ok No voltage_protocol Follow Protocol 2: Systematically decrease cone voltage (e.g., start high, decrease in 5-10V increments) optimize_voltage->voltage_protocol optimize_voltage->q_voltage_ok check_other Review Other Parameters: - Capillary Voltage - Nebulizer/Drying Gas - Mobile Phase Composition q_voltage_ok->check_other No end_success Success: In-source fragmentation minimized. Proceed with analysis. q_voltage_ok->end_success Yes clean_source Consider Ion Source Maintenance: Clean and inspect source components check_other->clean_source clean_source->end_further

Technical Support Center: Troubleshooting Poor Peak Shape of Erythromycin A N-oxide in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape for Erythromycin (B1671065) A N-oxide in reverse-phase high-performance liquid chromatography (RP-HPLC). The following sections offer solutions to common problems in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in method development and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my Erythromycin A N-oxide peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue for basic compounds like this compound. The primary causes are secondary interactions with the stationary phase and inappropriate mobile phase pH.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can interact with the basic nitrogen atom of this compound.[1][2] This secondary ionic interaction leads to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Operating at a low mobile phase pH (around 3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[2][3] Conversely, a high pH (above 8) will suppress the ionization of the basic analyte, also minimizing secondary interactions.[4] However, be mindful of the column's pH stability.

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica (B1680970) columns that are "end-capped" have most of the residual silanol groups chemically deactivated, significantly reducing tailing for basic compounds.[4]

    • Solution 3: Add a Competing Base. Introducing a small amount of a basic additive, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule may exist, leading to peak distortion.[1]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[6]

Q2: My this compound peak is fronting. What is the cause and how can I fix it?

Peak fronting, where the front of the peak is sloped, is often an indication of column overload or an issue with the sample solvent.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[7]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, resulting in a fronting peak.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q3: I am observing split peaks for this compound. What could be the problem?

Split peaks can be caused by a number of issues, including problems with the column, sample preparation, or the HPLC system itself.

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can cause the sample to be distributed unevenly, leading to a split peak.[3]

    • Solution: If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue. Otherwise, the column may need to be replaced. A guard column can help protect the analytical column from contamination.

  • Co-eluting Impurity: It is possible that the split peak is actually two different, closely eluting compounds.

    • Solution: To investigate this, try altering the mobile phase composition, gradient slope, or temperature to see if the two peaks can be resolved.

  • Sample Solvent Effect: Injecting a large volume of a strong sample solvent can also lead to peak splitting.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or reduce the injection volume.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the peak shape of macrolide antibiotics, which can be used as a guide for troubleshooting this compound analysis.

Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.35Severe Tailing
3.01.33Improved Symmetry

Data is representative for a basic drug compound and illustrates the general trend.[2]

Table 2: Recommended Starting HPLC Method Parameters for this compound

ParameterRecommended Condition
Column C18, end-capped (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Time-based gradient (refer to detailed protocol)
Flow Rate 1.0 mL/min
Column Temperature 65 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Based on a method for Erythromycin and its impurities.[8][9]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for the Analysis of this compound and Related Substances

This protocol is a starting point and may require optimization for your specific application.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm particle size).[8]

    • Mobile Phase A: 0.4% v/v Ammonium Hydroxide in HPLC-grade water.[8]

    • Mobile Phase B: Methanol.[8]

    • Gradient Program:

      • 0-10 min: 20-80% B

      • 10-15 min: 80% B

      • 15.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 65 °C.[9]

    • Detection: UV at 215 nm.[8][9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape in HPLC.

G cluster_start Start: Poor Peak Shape Observed cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_split Troubleshooting Split Peaks Start Identify Peak Shape Problem Tailing Peak Tailing Start->Tailing Tailing? Fronting Peak Fronting Start->Fronting Fronting? Split Split Peaks Start->Split Splitting? Check_pH Check Mobile Phase pH (is it > 2 units from pKa?) Tailing->Check_pH Check_Column Check Column Type (is it end-capped?) Tailing->Check_Column Adjust_pH Adjust pH (Low: ~3 or High: >8) or Increase Buffer Strength Check_pH->Adjust_pH No Check_pH->Check_Column Yes Use_Endcapped Use End-Capped or Polar-Embedded Column Check_Column->Use_Endcapped No Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Check_Column->Add_Modifier Yes Check_Conc Check Sample Concentration and Injection Volume Fronting->Check_Conc Check_Solvent Check Sample Solvent (is it stronger than mobile phase?) Fronting->Check_Solvent Reduce_Load Reduce Concentration or Injection Volume Check_Conc->Reduce_Load Yes Check_Conc->Check_Solvent No Change_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent Yes Check_Column_Integrity Check for Column Void or Contamination Split->Check_Column_Integrity Check_Coelution Investigate Co-elution Split->Check_Coelution Replace_Column Replace Column or Use Guard Column Check_Column_Integrity->Replace_Column Yes Check_Column_Integrity->Check_Coelution No Optimize_Method Optimize Separation (Gradient, Temperature) Check_Coelution->Optimize_Method Yes G cluster_pathway Logical Relationship of Factors Affecting Peak Tailing Analyte This compound (Basic Compound) Interaction Secondary Ionic Interaction Analyte->Interaction Column Silica-Based C18 Column Silanol Residual Silanol Groups (Si-OH) Silanol->Interaction MobilePhase Mobile Phase pH MobilePhase->Analyte MobilePhase->Silanol Tailing Peak Tailing Interaction->Tailing Solution1 Low pH (~3) Protonates Silanols Solution1->Silanol Mitigates Solution2 High pH (>8) Suppresses Analyte Ionization Solution2->Analyte Mitigates Solution3 End-Capped Column Blocks Silanols Solution3->Silanol Mitigates

References

Impact of mobile phase additives on the retention and ionization of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Erythromycin (B1671065) A N-oxide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of Erythromycin A N-oxide, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?

A: Peak asymmetry is a frequent challenge in the analysis of macrolide antibiotics like this compound. The likely causes include:

  • Secondary Silanol (B1196071) Interactions: As a basic compound, this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Increasing the mobile phase pH can help suppress the ionization of silanol groups. A pH between 6.5 and 8.0 is often effective. The use of a buffer, such as ammonium (B1175870) formate (B1220265), will aid in maintaining a stable pH.

    • Solution 2: Use an End-Capped Column. Employing a column with an "end-capped" stationary phase, where most residual silanol groups are blocked, can significantly improve peak shape.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q2: My this compound peak is co-eluting with Erythromycin A or other related substances. How can I improve the resolution?

A: Achieving baseline separation of structurally similar compounds requires careful optimization of the chromatographic conditions.

  • Optimize the Gradient Slope: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can lead to better separation.

    • Action: After an initial "scouting" gradient (e.g., 5-95% organic in 20 minutes), identify the elution window of your compounds and run a shallower gradient within that timeframe.

  • Adjust the Mobile Phase Composition:

    • Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

    • Aqueous Phase pH: Fine-tuning the pH of the aqueous mobile phase can change the ionization state of the analytes and, consequently, their retention and elution order.

Q3: The sensitivity of my LC-MS analysis for this compound is low. How can I improve it?

A: Low sensitivity in LC-MS can stem from several factors, from sample preparation to the mass spectrometer's source conditions.

  • Mobile Phase Additives: The choice and concentration of the mobile phase additive can significantly impact ionization efficiency. For positive ion mode electrospray ionization (ESI), volatile additives like formic acid or ammonium formate are preferred as they can enhance the signal.[1] Adding 0.1% formic acid to both the aqueous and organic phases of the mobile phase has been shown to be optimal for obtaining the best response for erythromycin and its metabolites.[2]

  • MS Source Parameters: Optimization of ion source parameters is critical for achieving good sensitivity.

    • Action: Optimize parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. This compound can be thermally labile, so a lower ion transfer tube temperature might prevent in-source fragmentation and improve the signal of the parent ion.[3]

  • Sample Preparation: A clean sample is crucial for good sensitivity, as matrix components can cause ion suppression.

    • Action: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the expected impact of common mobile phase additives on the retention time and ionization efficiency of this compound based on typical behavior observed for erythromycin and related compounds.

Mobile Phase AdditiveConcentrationExpected Retention Time (min)Expected Relative Peak Area (%)Remarks
0.1% Formic Acid0.1% (v/v)8.5100Good peak shape and strong signal intensity in positive ESI mode.[2]
10 mM Ammonium Formate10 mM8.285Good buffering capacity, can improve peak shape for basic compounds.
10 mM Ammonium Acetate10 mM8.070May provide different selectivity compared to formate buffers.
0.05% Acetic Acid + 5 mM Ammonium Acetate0.05% + 5 mM8.375A combination that can offer a good balance of chromatography and ionization.[4]

Note: These are representative values and will vary depending on the specific column, gradient, and instrument conditions.

Experimental Protocols

1. General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a robust analytical method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: m/z 750.5 → [Product Ion 1], [Product Ion 2]

      • Erythromycin A: m/z 734.5 → 158.2, 576.4[2]

    • Source Parameters: Optimize according to the instrument manufacturer's recommendations.

2. Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is for the extraction of this compound from a biological matrix.

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spe Solid-Phase Extraction plasma->spe Load reconstitution Evaporation & Reconstitution spe->reconstitution Elute lc Liquid Chromatography reconstitution->lc Inject ms Mass Spectrometry lc->ms Eluent integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity resolution Poor Resolution? start->resolution sol_ph Adjust Mobile Phase pH peak_shape->sol_ph Tailing sol_col Use End-capped Column peak_shape->sol_col Tailing sol_conc Reduce Sample Concentration peak_shape->sol_conc Fronting sol_add Optimize Mobile Phase Additive sensitivity->sol_add sol_ms Optimize MS Source sensitivity->sol_ms sol_sp Improve Sample Prep sensitivity->sol_sp sol_grad Optimize Gradient resolution->sol_grad sol_mod Change Organic Modifier resolution->sol_mod

Caption: A troubleshooting decision tree for common LC-MS issues.

References

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Erythromycin A N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] The most common manifestation is ion suppression, which can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1]

Q2: Is this compound expected to have similar matrix effects to its parent drug, Erythromycin A?

A2: Yes, it is highly probable. This compound is structurally very similar to Erythromycin A. Therefore, it is expected to have similar physicochemical properties, leading to comparable behavior during sample extraction and chromatographic separation. As a result, it is likely to be affected by the same endogenous matrix components that interfere with Erythromycin A analysis.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the response of the analyte in a pure solvent at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects. Regulatory guidelines, such as those from the FDA, recommend evaluating matrix effects across at least six different lots of the biological matrix to assess variability.

Q4: What is the most effective way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1] A SIL-IS for this compound would be a molecule that is structurally identical to the analyte but contains heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). Because of its near-identical physicochemical properties, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized, leading to more accurate and precise results.[1]

Q5: Can I use a SIL-IS of the parent drug, Erythromycin A, for the analysis of this compound?

A5: While using a SIL-IS of Erythromycin A is better than using a different class of compound as an internal standard, it is not ideal. The chromatographic retention times of Erythromycin A and this compound may differ slightly. If they do not co-elute perfectly, they may not experience the exact same matrix effects at the same time, leading to incomplete compensation. The most accurate approach is to use a dedicated SIL-IS for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or no signal for this compound Significant ion suppression: Co-eluting matrix components are suppressing the analyte signal.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences. A shallower gradient can improve resolution. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
High variability in results between samples Inconsistent matrix effects: Different samples have varying levels of interfering components.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
Poor peak shape (e.g., fronting, tailing) Column overload: Injecting too much sample. Incompatible mobile phase pH: Erythromycin and its metabolites are basic compounds. Column contamination: Buildup of matrix components on the analytical column.1. Reduce Injection Volume or Dilute Sample: This can prevent column overload. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is suitable for good peak shape of basic compounds, typically slightly basic or neutral.[1] 3. Use a Guard Column: A guard column can protect the analytical column from contamination.[1] 4. Implement a Column Wash Step: A robust column wash after each run or batch can help maintain column performance.
Analyte signal is suppressed, but the internal standard signal is not Chromatographic separation of analyte and internal standard: This can occur if a non-ideal internal standard is used. Interference with the analyte's mass transition: A co-eluting compound has the same mass transition as the analyte.1. Ensure Co-elution of Analyte and IS: If using a SIL-IS, co-elution should be very close. If not, adjust the chromatographic method.[1] 2. Select a Different Mass Transition: If possible, choose a different and more specific precursor-product ion transition for the analyte. 3. Improve Chromatographic Separation: Modify the LC method to separate the interfering compound from the analyte.
Instability of this compound during sample processing Degradation in acidic conditions: Erythromycin and its analogs can be unstable in acidic environments. Thermal degradation: The compound may be sensitive to high temperatures.1. Maintain a Neutral or Slightly Basic pH: During extraction and storage, ensure the pH of the sample and solutions is not acidic. 2. Avoid High Temperatures: Minimize exposure of the samples to high temperatures during sample preparation (e.g., evaporation steps). Erythromycin can be thermally labile, so a lower ion transfer tube temperature in the MS source might also prevent in-source fragmentation.

Data Presentation

The following tables summarize quantitative data for different sample preparation techniques for Erythromycin. While this data is for the parent compound, it provides a strong indication of the expected performance for the structurally similar this compound.

Table 1: Comparison of Sample Preparation Techniques for Erythromycin Analysis

Sample Preparation Method Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.[2]High potential for significant matrix effects from remaining phospholipids; less clean extract.[2]Variable, often lower than other methods.
Liquid-Liquid Extraction (LLE) Erythromycin is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility.Cleaner extracts than PPT, leading to reduced matrix effects.More time-consuming and labor-intensive than PPT; requires solvent evaporation and reconstitution steps.85-105%
Solid-Phase Extraction (SPE) Erythromycin is retained on a solid sorbent while interfering matrix components are washed away. The purified analyte is then eluted.Provides the cleanest extracts, significantly reducing matrix effects.[2]Most complex and expensive method; requires method development to optimize sorbent, wash, and elution steps.>90%

Table 2: Example Recovery Data for Erythromycin from Biological Matrices

Matrix Sample Preparation Method Analyte Mean Recovery (%) RSD (%)
Human PlasmaLiquid-Liquid ExtractionErythromycin95.24.8
Human PlasmaProtein PrecipitationErythromycin88.57.2
Chicken TissueSolid-Phase ExtractionErythromycin92.75.1

This data is representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 0.5 mL of plasma in a centrifuge tube, add the internal standard (ideally, a SIL-IS for this compound).

    • Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH > 9.

  • Extraction:

    • Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol uses a generic C18 SPE cartridge and may need adaptation.

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of purified water.

  • Sample Loading:

    • To 0.5 mL of plasma, add the internal standard.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Further wash with 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Workflow_for_Mitigating_Matrix_Effects cluster_Problem Problem Identification cluster_Investigation Investigation of Cause cluster_Mitigation Mitigation Strategies cluster_Outcome Desired Outcome Problem Inaccurate or Irreproducible LC-MS/MS Data for this compound Investigation Assess for Matrix Effects (Post-Extraction Spike) Problem->Investigation InternalStd Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->InternalStd SamplePrep Optimize Sample Preparation Investigation->SamplePrep Matrix Effects Confirmed Chromo Optimize Chromatography Investigation->Chromo Outcome Accurate and Reproducible Quantification of this compound SamplePrep->Outcome Chromo->Outcome InternalStd->Outcome

Caption: Logical workflow for troubleshooting matrix effects.

Sample_Preparation_Workflow cluster_Extraction Extraction Method Start Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (SIL-IS) Start->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) Add_IS->SPE Cleanest Extract Centrifuge Centrifugation PPT->Centrifuge LLE->Centrifuge Evaporate Evaporation & Reconstitution SPE->Evaporate Centrifuge->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Overview of sample preparation workflows.

References

Technical Support Center: Method Development for the Separation of Erythromycin A N-oxide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of Erythromycin (B1671065) A N-oxide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Erythromycin A N-oxide from its isomers and related substances?

A1: The main challenges stem from the structural similarity of this compound to its parent compound, Erythromycin A, and other related impurities. These similarities can lead to co-elution and poor resolution in chromatographic methods. Additionally, as a tertiary amine N-oxide, this compound can exhibit unique chemical behaviors, such as potential degradation under certain pH and temperature conditions, which can complicate analytical method development.

Q2: Which chromatographic technique is most suitable for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for separating Erythromycin and its related substances, including the N-oxide.[1][2][3][4] The use of C8 and C18 columns with buffered mobile phases at elevated temperatures has been shown to provide good selectivity.[1][4]

Q3: What is the typical detection wavelength for this compound?

A3: Erythromycin and its derivatives have low UV absorbance. A wavelength of 215 nm is commonly used for the UV detection of Erythromycin and its related substances, including the N-oxide.[1][2][3][5]

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase is a critical parameter. Erythromycin and its analogues are basic compounds, and their retention and peak shape are highly dependent on the pH. A neutral to slightly alkaline pH, typically around 6.5 to 9.0, is often used to ensure good chromatography. For instance, a mobile phase with a pH of 7.0 has been successfully used.[2][4] The effect of pH should be carefully studied during method development to achieve optimal separation.[1][5]

Q5: Are there any alternative separation techniques to RP-HPLC?

A5: While RP-HPLC is the most common, other techniques like ultra-performance liquid chromatography (UPLC) can offer faster analysis times and improved resolution.[6] Additionally, chiral chromatography could be employed if the separation of specific stereoisomers is required.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound.

Problem 1: Poor Resolution Between this compound and Other Impurities

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution: Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage.[1] A shallow gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.[2][4]

  • Incorrect Mobile Phase pH:

    • Solution: Adjust the mobile phase pH. Small changes in pH can significantly alter the ionization state of the analytes and thus their interaction with the stationary phase.[1][5] Experiment with a pH range between 6.0 and 9.0.

  • Inappropriate Column Chemistry:

    • Solution: Screen different stationary phases. While C18 columns are common, a C8 or a polar-embedded column might offer different selectivity.[1]

  • Elevated Temperature Not Used:

    • Solution: Increase the column temperature. Temperatures up to 70°C have been shown to improve peak shape and selectivity for Erythromycin and its impurities.[2][4]

Problem 2: Tailing or Asymmetric Peaks for this compound

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase:

    • Solution: Use a base-deactivated column.[1] Alternatively, add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol (B1196071) groups.

  • Inappropriate Mobile Phase pH:

    • Solution: Ensure the mobile phase pH is controlled with a suitable buffer and is not in the pKa range of the analyte, which can lead to mixed ionization states.

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of the sample.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Poor Resolution or Peak Shape check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic Adjust Organic Modifier Ratio check_mobile_phase->adjust_organic No check_column Is Column Suitable? check_mobile_phase->check_column Yes adjust_ph Optimize Mobile Phase pH adjust_organic->adjust_ph adjust_ph->check_column change_column Try Different Stationary Phase (e.g., C8, Polar-Embedded) check_column->change_column No check_temp Is Temperature Elevated? check_column->check_temp Yes change_column->check_temp increase_temp Increase Column Temperature (e.g., 40-70°C) check_temp->increase_temp No solution Problem Resolved check_temp->solution Yes increase_temp->solution

Caption: Troubleshooting workflow for poor resolution and peak shape.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of this compound

This protocol is a starting point based on established methods for separating Erythromycin and its related substances.[2][3][4]

1. Chromatographic Conditions:

ParameterRecommended Setting
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 35g of di-potassium hydrogen phosphate (B84403) in 1000mL of water, adjust pH to 7.0 with dilute o-phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Time (min)
0
45
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection UV at 215 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Development Workflow

MethodDevelopmentWorkflow start Define Separation Goal column_selection Select Initial Column (e.g., C18, 5µm) start->column_selection mobile_phase_screening Screen Mobile Phases (ACN/Water, MeOH/Water) column_selection->mobile_phase_screening ph_optimization Optimize pH (e.g., 6.5, 7.0, 7.5) mobile_phase_screening->ph_optimization gradient_optimization Develop Gradient Profile ph_optimization->gradient_optimization temp_optimization Optimize Temperature (e.g., 40°C, 55°C, 70°C) gradient_optimization->temp_optimization validation Method Validation temp_optimization->validation

References

Improving the recovery of Erythromycin A N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Erythromycin A N-oxide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during sample preparation?

A1: this compound is a polar, basic compound. Its stability is pH-dependent, and it is susceptible to degradation under acidic conditions, similar to its parent compound, Erythromycin A. It is soluble in water, ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] The N-oxide functional group can also influence its interaction with solid-phase extraction (SPE) sorbents.

Q2: What are the most common reasons for low recovery of this compound?

A2: Low recovery is often attributed to:

  • Degradation: Exposure to acidic conditions (pH < 4) can lead to the degradation of the molecule.[2]

  • Inefficient Extraction: Suboptimal pH during liquid-liquid extraction (LLE) or improper sorbent selection and elution conditions in solid-phase extraction (SPE) can result in poor partitioning and elution.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in mass spectrometry-based analyses, leading to signal suppression and inaccurate quantification.

  • Adsorption: The compound may adsorb to container surfaces, especially if using certain types of plastics. Using silanized glass vials can help minimize this issue.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to maintain a neutral to alkaline pH (pH 7-10) throughout the sample preparation process.[2] Avoid strong acids and consider performing extractions at reduced temperatures to further enhance stability.

Q4: Which extraction technique, LLE or SPE, is generally better for this compound?

A4: Both LLE and SPE can be effective.

  • LLE is a robust technique that can provide good recovery, especially when the pH of the aqueous phase is optimized to be alkaline.

  • SPE is often considered superior for providing cleaner extracts, which is particularly important for reducing matrix effects in sensitive LC-MS/MS analyses. Mixed-mode or polymeric reversed-phase sorbents are often suitable.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Explanation
Sample pH is too acidic Adjust the pH of the sample to the 7-10 range before and during extraction.This compound, being a basic compound, is more stable and has better partitioning into organic solvents at alkaline pH.
Inefficient LLE Ensure the pH of the aqueous phase is alkaline (pH 9-10). Use a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297). Ensure vigorous mixing and adequate phase separation.Alkaline pH ensures the analyte is in its non-ionized form, which is more soluble in organic solvents.
Suboptimal SPE Use a mixed-mode or polymeric reversed-phase SPE sorbent. Optimize the wash and elution steps. A common issue is using a wash solvent that is too strong and prematurely elutes the analyte. The elution solvent must be strong enough to fully recover the compound.The choice of sorbent and the optimization of the SPE method are critical for good retention and selective elution of the target analyte while removing interferences.
Analyte Adsorption Use silanized glass vials for sample collection and processing.Adsorption to container surfaces can lead to significant loss of the analyte, especially at low concentrations.
Issue 2: High Signal Variability or Suppression in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Explanation
Matrix Effects Improve sample cleanup by using a more rigorous SPE protocol. Dilute the final extract to reduce the concentration of interfering matrix components.Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer, leading to inaccurate and variable results.
Poor Peak Shape Adjust the mobile phase pH to be slightly basic (around pH 8-9) if using a suitable pH-stable column.As a basic compound, this compound can interact with residual silanols on silica-based columns, leading to peak tailing. A higher pH mobile phase can suppress this interaction.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use a structural analog with similar physicochemical properties.An appropriate internal standard is crucial to compensate for variability in sample preparation and matrix effects.

Quantitative Data Summary

The following table summarizes recovery data for Erythromycin A using various sample preparation methods. While specific data for this compound is limited, these results provide a strong indication of the expected performance with similar methodologies.

Extraction Method Matrix Extraction Solvent/Sorbent Recovery (%)
Liquid-Liquid Extraction (LLE)PlasmaMethyl tert-butyl ether (MTBE)>90%
Liquid-Liquid Extraction (LLE)PlasmaEthyl Acetate>75.1%
Liquid-Liquid Extraction (LLE)Fermentation Brothn-butylacetate>96%
Solid-Phase Extraction (SPE)WaterNot Specified75.5 - 94.7%
Magnetic Solid-Phase Extraction (MSPE)Aqueous SamplesFe3O4 Nanoparticles94.8%[2]
QuEChERSChicken Tissue & EggsNot SpecifiedGood Recovery

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from a Fermentation Broth

This protocol is adapted from a method for the extraction of erythromycins from fermentation broths.

1. Sample Preparation:

  • Take a known volume of the fermentation broth.
  • Adjust the pH of the broth to 10 with a suitable base (e.g., sodium hydroxide (B78521) solution).

2. Extraction:

  • Add an equal volume of n-butyl acetate to the pH-adjusted broth.
  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 15 minutes to achieve phase separation.

3. Back-Extraction (Optional Cleanup):

  • Carefully transfer the organic layer to a new tube.
  • Add an equal volume of an acidic aqueous solution (e.g., pH 5 buffer).
  • Vortex for 2 minutes and centrifuge to separate the phases. The analyte will move back into the aqueous phase, leaving non-basic impurities in the organic layer.

4. Final Preparation:

  • If back-extraction was performed, adjust the pH of the aqueous phase back to alkaline (pH 9-10).
  • Perform a final extraction with n-butylacetate.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Matrix

This protocol provides a general guideline for SPE of this compound.

1. Sorbent Selection:

  • A mixed-mode cation-exchange or a polymeric reversed-phase sorbent (e.g., Oasis HLB) is recommended.

2. Cartridge Conditioning:

  • Condition the SPE cartridge with 1-2 column volumes of methanol.
  • Equilibrate the cartridge with 1-2 column volumes of water or a suitable buffer at a neutral to slightly alkaline pH.

3. Sample Loading:

  • Adjust the pH of the aqueous sample to the 7-8 range.
  • Load the sample onto the conditioned cartridge at a slow and steady flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent to remove polar impurities. A low percentage of methanol in water is often used. The strength of the wash solvent should be optimized to avoid premature elution of the analyte.

5. Elution:

  • Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile. The addition of a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can improve recovery.

6. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

workflow cluster_sample_prep Sample Preparation Workflow cluster_extraction_methods sample Aqueous Sample (e.g., Plasma, Fermentation Broth) ph_adjust Adjust to Alkaline pH (9-10) sample->ph_adjust extraction Extraction Step ph_adjust->extraction lle Liquid-Liquid Extraction (LLE) (e.g., with MTBE or Ethyl Acetate) spe Solid-Phase Extraction (SPE) (e.g., Mixed-mode or Polymeric RP) evaporation Evaporation of Solvent reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis lle->evaporation spe->evaporation

Caption: Generalized workflow for the sample preparation of this compound.

degradation_pathway cluster_degradation Potential Degradation of this compound ery_n_oxide This compound ery Erythromycin A ery_n_oxide->ery Reduction degradation_products Inactive Degradation Products (e.g., Anhydroerythromycin A) ery->degradation_products Acid-catalyzed intramolecular cyclization

Caption: Potential degradation pathway of this compound.

logical_relationships cluster_troubleshooting Troubleshooting Logic for Low Recovery low_recovery Low Recovery check_ph Check Sample pH low_recovery->check_ph optimize_lle Optimize LLE Conditions check_ph->optimize_lle If pH is optimal optimize_spe Optimize SPE Method check_ph->optimize_spe If pH is optimal check_adsorption Check for Adsorption optimize_lle->check_adsorption optimize_spe->check_adsorption

Caption: A logical approach to troubleshooting low recovery issues.

References

Validation & Comparative

A Comparative Guide to the Metabolic Stability of Erythromycin A and its N-oxide Derivative in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the macrolide antibiotic Erythromycin A and its primary metabolite, Erythromycin A N-oxide, when incubated with liver microsomes. Understanding the metabolic fate of a parent drug and its metabolites is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall therapeutic efficacy and safety.

While Erythromycin A is known to be extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) through N-demethylation, the metabolic stability of its N-oxide derivative is less characterized in publicly available literature.[1][2] N-oxidation is a common metabolic pathway, and the resulting N-oxides can sometimes be more stable or serve as intermediates for further biotransformation. This guide outlines the typical experimental approach to directly compare the metabolic stability of these two compounds and presents the expected metabolic pathways.

Data Presentation: In Vitro Metabolic Stability Parameters

A direct comparison of the in vitro metabolic stability of Erythromycin A and this compound in human liver microsomes would yield key parameters such as half-life (t½) and intrinsic clearance (CLint). These values are essential for ranking compounds based on their metabolic lability. Due to a lack of publicly available, direct comparative studies, the following table is presented as a template for reporting such experimental data.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Erythromycin AData not availableData not available
This compoundData not availableData not available

Note: The absence of specific data underscores the necessity for direct head-to-head experimental evaluation using the protocol outlined below.

Experimental Protocols

To determine and compare the metabolic stability of Erythromycin A and this compound, a standardized in vitro assay using human liver microsomes is recommended. The following protocol provides a detailed methodology for such an experiment.

Objective: To determine the in vitro half-life and intrinsic clearance of Erythromycin A and this compound in human liver microsomes.

Materials:

  • Erythromycin A

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Erythromycin A and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Prepare working solutions by diluting the stock solutions in the phosphate buffer.

    • Prepare the HLM suspension to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In separate microcentrifuge tubes, combine the HLM suspension and the working solution of either Erythromycin A or this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are removed.

    • The reaction is terminated by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

    • The supernatant is transferred to a new plate or vials for analysis.

    • The concentration of the remaining parent compound (Erythromycin A or this compound) at each time point is quantified using a validated LC-MS/MS method.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in the incubation).

Mandatory Visualization

The following diagrams illustrate the key processes involved in the metabolic stability assessment and the relationship between Erythromycin A and its N-oxide derivative.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (Erythromycin A or N-oxide) Reaction_Mixture Reaction Mixture (37°C) Test_Compound->Reaction_Mixture HLM Human Liver Microsomes HLM->Reaction_Mixture NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mixture Sampling Time-Point Sampling & Reaction Termination Reaction_Mixture->Sampling t = 0, 5, 15, 30... min LCMS LC-MS/MS Analysis Sampling->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis metabolic_pathway Erythromycin_A Erythromycin A N_oxide This compound Erythromycin_A->N_oxide N-oxidation (CYP3A4, FMOs) N_demethylated N-demethylated Metabolites Erythromycin_A->N_demethylated N-demethylation (CYP3A4) N_oxide->Erythromycin_A Reduction

References

A Comparative Guide to the Chromatographic Differentiation of Erythromycin A and Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of Erythromycin A and its N-oxide, a significant related substance. The presented data and protocols are derived from established analytical methods, offering a reliable resource for the development and validation of separation techniques for these compounds.

Executive Summary

Erythromycin A and its N-oxide can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC). The differentiation in their retention times is primarily attributed to the increased polarity of the N-oxide functional group compared to the tertiary amine in Erythromycin A. This guide details a validated RP-HPLC method, presenting the experimental protocol and the resulting chromatographic data for a direct comparison.

Experimental Protocol

The following experimental protocol outlines a validated RP-HPLC method for the separation of Erythromycin A and its related impurities, including Erythromycin A N-oxide.

Chromatographic Conditions:

ParameterSpecification
Stationary Phase Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with dilute o-phosphoric acid), acetonitrile (B52724), and water in a ratio of 5:35:60 (v/v/v)
Mobile Phase B Phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v)
Gradient Program Time (min)
0
45
47
63
65
70
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL

Data Presentation

The following table summarizes the retention times for Erythromycin A and this compound obtained using the described RP-HPLC method.

CompoundRetention Time (min)
This compound (Impurity H)Data not explicitly stated in the provided search results
Erythromycin AData not explicitly stated in the provided search results

Note: While the referenced method is designed to separate these compounds, the specific retention time for this compound was not available in the provided search results. The retention time for Erythromycin A is also not explicitly stated but would serve as the primary reference peak in the chromatogram.

Experimental Workflow

The following diagram illustrates the logical workflow for the chromatographic differentiation of Erythromycin A and this compound.

G A Sample Preparation (Dissolution in appropriate solvent) D Sample Injection (100 µL) A->D B HPLC System Setup C Column Equilibration (with initial mobile phase conditions) B->C C->D E Chromatographic Separation (Gradient Elution) D->E F UV Detection (at 215 nm) E->F G Data Acquisition and Analysis F->G H Peak Identification and Quantification (Comparison of retention times) G->H

Caption: Experimental workflow for HPLC analysis.

This guide provides a foundational understanding of the chromatographic principles and a practical methodology for the separation of Erythromycin A and its N-oxide. Researchers can adapt and further optimize this method based on their specific instrumentation and analytical requirements.

A Comparative Guide to the Validation of Analytical Methods for Quantifying Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to quantify Erythromycin (B1671065) A N-oxide, a known impurity in Erythromycin A. Erythromycin A N-oxide is identified as impurity H in some pharmacopeias. The selection of a robust and accurate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing erythromycin. This document outlines a suitable analytical method based on High-Performance Liquid Chromatography (HPLC), details the validation protocol, and compares its performance with alternative approaches.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the identification and quantification of erythromycin and its related substances, including this compound.[1] Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose.[2][3] These methods have demonstrated the necessary specificity, sensitivity, and accuracy for quantifying impurities in both bulk drug substances and finished pharmaceutical dosage forms.[3][4]

Recommended Method: RP-HPLC with UV Detection

A validated RP-HPLC method using a C18 column is a reliable approach for the quantification of this compound. The method's specificity allows for the separation of this compound from the active pharmaceutical ingredient (API) and other related impurities.

Experimental Protocol: Validation of an RP-HPLC Method

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, encompassing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[6]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or an equivalent C18 column.[5]

  • Mobile Phase: A gradient mixture of a suitable buffer (e.g., 0.4% ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][5]

  • Flow Rate: Typically maintained at 1.0 mL/min.[3]

  • Detection Wavelength: 215 nm.[3][4][7]

  • Injection Volume: 100 μL.[3]

  • Column Temperature: Maintained at 65°C.[2][3]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent. Prepare a series of dilutions to cover the expected concentration range for the impurity.

  • Sample Solution: Accurately weigh and dissolve the erythromycin sample in the diluent to achieve a target concentration.

3. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is evaluated by analyzing blank samples, placebo, and spiked samples to ensure no interference at the retention time of this compound. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate that the method can separate the impurity from any degradation products.[5]

  • Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the this compound standard. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) should be calculated.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[9]

  • Accuracy: Accuracy is assessed by performing recovery studies on spiked samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the impurity should be calculated.[6]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts or using different equipment to assess the method's reproducibility. The results are expressed as the relative standard deviation (%RSD).[6][8]

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

Performance Comparison

The following table summarizes typical performance data for a validated RP-HPLC method for the quantification of erythromycin impurities, which would be applicable to this compound. For comparison, data for UV-Vis Spectrophotometry, an alternative but less specific method, is also included.[6]

Validation ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 10-24 µg/mL (for impurities)[6]1-9 µg/mL[6]
Correlation Coefficient (R²) > 0.999[6]0.9873[6]
Accuracy (% Recovery) 98-102% (expected)[6]97.6% - 106.5%[6]
Precision (% RSD) ≤ 2% (expected)[6]< 3.34%[6]
Limit of Detection (LOD) ~0.01 µg/mL~1.37 mg/mL[6]
Limit of Quantitation (LOQ) ~0.5 µg/mL[6]~4.17 mg/mL[6]
Specificity High (stability-indicating)[6]Prone to interference from excipients[6]

Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for quantifying this compound.

Analytical Method Validation Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery Studies) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness documentation Documentation & Reporting robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

Alternative Analytical Methods

While HPLC is the gold standard, other methods have been used for the analysis of erythromycin, though they may not be suitable for the specific quantification of impurities like this compound.

  • UV-Vis Spectrophotometry: This method is simpler and less expensive than HPLC but lacks the specificity required to separate and quantify individual impurities in the presence of the API and other related substances.[6] It is more suited for the assay of the bulk drug rather than for impurity profiling.

  • Microbiological Assays: These assays determine the potency of the antibiotic but do not provide information on the levels of individual impurities.[10] They are not suitable for the quantification of specific chemical impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and specificity and can be used for the identification and characterization of unknown impurities.[11] While powerful, it may not be necessary for routine quality control once the impurity has been identified and a validated HPLC-UV method is in place.

Conclusion

The validation of a robust analytical method is paramount for the accurate quantification of this compound as an impurity in erythromycin. A well-validated RP-HPLC method with UV detection provides the necessary specificity, sensitivity, and accuracy for this purpose. The detailed experimental protocol and performance data presented in this guide offer a framework for researchers and scientists to implement a reliable quality control strategy for erythromycin-containing products. While alternative methods exist, they generally lack the specificity required for impurity quantification.

References

Understanding Cross-Reactivity in Erythromycin Immunoassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Erythromycin Immunoassays and Cross-Reactivity

Erythromycin immunoassays are valuable tools for the quantitative detection of this antibiotic in various matrices. These assays, typically in a competitive enzyme-linked immunosorbent assay (ELISA) format, rely on the specific binding of an antibody to Erythromycin.

In a competitive immunoassay, Erythromycin present in a sample competes with a labeled form of Erythromycin (e.g., an enzyme conjugate) for a limited number of binding sites on an anti-Erythromycin antibody. The amount of labeled Erythromycin that binds to the antibody is inversely proportional to the concentration of Erythromycin in the sample.

Cross-reactivity occurs when substances structurally similar to the target analyte, in this case, Erythromycin, also bind to the antibody. This can lead to inaccurate quantification and false-positive results. Erythromycin A N-oxide, a potential metabolite and impurity of Erythromycin, is one such compound of interest for cross-reactivity studies.

Comparative Cross-Reactivity Data for Erythromycin-Related Compounds

While specific data for this compound is lacking in the public domain, data from commercially available Erythromycin ELISA kits provide insights into the cross-reactivity of other related macrolide antibiotics. The following table summarizes the reported cross-reactivity of various compounds in different Erythromycin immunoassays. This data serves as an example of how cross-reactivity is typically presented and highlights the importance of evaluating each assay for its specificity.

Immunoassay Kit ProviderCompoundCross-Reactivity (%)
Assay Genie (Cat: FSES0055) Erythromycin100
Spiramycin< 0.1
Valnemulin< 0.1
Lincomycin< 0.1
Kanamycin< 0.1
Tilmicosin< 0.1
Doramectin< 0.1
Ivermectin< 0.1
Eprinomectin< 0.1
Moxidectin< 0.1
Abamectin< 0.1
Tylosin< 0.1

Experimental Protocol for Determining Cross-Reactivity

To assess the cross-reactivity of this compound or other related compounds in an Erythromycin immunoassay, the following experimental protocol can be adapted. This protocol is based on the principles of competitive ELISA.

Objective: To determine the percentage of cross-reactivity of this compound and other relevant compounds in a specific Erythromycin immunoassay.

Materials:

  • Erythromycin Immunoassay Kit (including antibody-coated microtiter plate, Erythromycin-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • This compound analytical standard

  • Other Erythromycin-related compounds for testing (optional)

  • Phosphate Buffered Saline (PBS) or other appropriate assay buffer

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Calibrated micropipettes and tips

  • Deionized water

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the Erythromycin standard provided in the kit according to the manufacturer's instructions. This will be used to generate a standard curve.

  • Preparation of Cross-Reactant Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO, ensuring the final concentration of the solvent in the assay is minimal and does not affect the assay performance).

    • From the stock solution, prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to potentially produce a full inhibition curve. It is recommended to start with a concentration at least 10-fold higher than the highest Erythromycin standard.

  • Immunoassay Procedure:

    • Follow the immunoassay kit's protocol. Typically, this involves the following steps:

      • Add the Erythromycin standards and the different concentrations of the this compound solutions to the respective wells of the antibody-coated microtiter plate.

      • Add the Erythromycin-HRP conjugate to each well.

      • Incubate the plate for the recommended time and temperature to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution and incubate to allow for color development.

      • Stop the reaction with the stop solution.

      • Read the absorbance of each well using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the absorbance values (or %B/B0) against the logarithm of the Erythromycin standard concentrations.

    • From the standard curve, determine the concentration of Erythromycin that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, plot the absorbance values for the this compound dilutions and determine its IC50 value.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Erythromycin / IC50 of this compound) x 100

Visualizing the Workflow and Principles

To better understand the experimental workflow and the underlying principles of the immunoassay, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Standard_Dilution Prepare Erythromycin Standard Dilutions Add_to_Plate Add Standards and Samples to Antibody-Coated Plate Standard_Dilution->Add_to_Plate CrossReactant_Dilution Prepare this compound and other Compound Dilutions CrossReactant_Dilution->Add_to_Plate Add_Conjugate Add Erythromycin-HRP Conjugate Add_to_Plate->Add_Conjugate Incubate_1 Incubate (Competitive Binding) Add_Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_2 Incubate (Color Development) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve (Erythromycin) Read_Absorbance->Standard_Curve CrossReactant_Curve Generate Inhibition Curve (this compound) Read_Absorbance->CrossReactant_Curve IC50_Ery Determine IC50 of Erythromycin Standard_Curve->IC50_Ery Calculate_CR Calculate % Cross-Reactivity IC50_Ery->Calculate_CR IC50_CR Determine IC50 of this compound CrossReactant_Curve->IC50_CR IC50_CR->Calculate_CR

Caption: Workflow for Determining Cross-Reactivity.

G cluster_0 High Erythromycin Concentration cluster_1 Low Erythromycin / High Cross-Reactant Concentration cluster_2 Low Erythromycin / Low Cross-Reactant Concentration Ab1 Antibody Ery1 Erythromycin Ab1->Ery1 Binds Ery_HRP1 Erythromycin-HRP Ab1->Ery_HRP1 Blocked Result1 Low Signal Ab2 Antibody CR This compound Ab2->CR Binds Ery_HRP2 Erythromycin-HRP Ab2->Ery_HRP2 Blocked Result2 Low Signal Ab3 Antibody Ery_HRP3 Erythromycin-HRP Ab3->Ery_HRP3 Binds Result3 High Signal

Caption: Principle of Competitive Immunoassay and Cross-Reactivity.

By following a systematic approach to assess cross-reactivity, researchers can gain a thorough understanding of the specificity of their Erythromycin immunoassays. This knowledge is crucial for ensuring the accuracy and reliability of experimental data in drug development and other research applications.

A Comparative Guide to Differentiating Erythromycin A N-oxide from Other Oxidative Degradation Products of Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of erythromycin (B1671065) degradation products are paramount for ensuring drug stability, efficacy, and safety. This guide provides a comprehensive comparison of Erythromycin A N-oxide with other oxidative degradation products, supported by experimental data and detailed analytical protocols.

Erythromycin A, a macrolide antibiotic, is susceptible to degradation under various conditions, with oxidative stress leading to a unique profile of degradation products. Among these, this compound is a significant metabolite and potential impurity formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar. Differentiating it from other structurally similar degradation products is a critical analytical challenge.

Physicochemical and Spectroscopic Properties

The primary oxidative degradation products of Erythromycin A include this compound and N-demethylerythromycin A, among others. Their differentiation relies on subtle differences in their physicochemical and spectroscopic properties, which can be elucidated using modern analytical techniques.

PropertyErythromycin AThis compoundN-demethylerythromycin AOther Oxidative Products (e.g., hydroxylated)
Molecular Formula C₃₇H₆₇NO₁₃C₃₇H₆₇NO₁₄[1]C₃₆H₆₅NO₁₃Variable
Molecular Weight 733.9 g/mol 749.9 g/mol [1]719.9 g/mol Variable
[M+H]⁺ (m/z) 734.5750.5[2][3]720.5Variable (e.g., 750.5 for hydroxylated species)[4]
Key MS/MS Fragments 576.4, 158.4592.5, 174.4576.4, 144.4Fragmentation pattern depends on the modification site
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the cornerstone for the separation and identification of these closely related compounds. The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving adequate resolution.

ParameterErythromycin AThis compoundN-demethylerythromycin A
Typical Retention Time (min) ~13.9[3]Varies, generally earlier than Erythromycin AVaries, generally earlier than Erythromycin A[3]
Relative Retention Time 1.00< 1.00~0.42[3]

Experimental Protocols

Forced Oxidative Degradation of Erythromycin A

This protocol describes a general procedure for generating oxidative degradation products of Erythromycin A for analytical studies.

Materials:

  • Erythromycin A standard

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Dissolve a known amount of Erythromycin A in methanol.

  • Add hydrogen peroxide to the solution to initiate oxidation. The ratio of Erythromycin A to H₂O₂ can be varied (e.g., 1:5 M/M) to control the extent of degradation.[5]

  • Incubate the mixture at room temperature for a specified period (e.g., 24 hours), monitoring the degradation progress by TLC or HPLC.

  • To stop the reaction, the sample can be diluted with the mobile phase for immediate analysis or neutralized. For acid-stressed samples, degradation can be quenched by adding a saturated sodium bicarbonate solution.[6]

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS/MS Method for the Separation and Identification of Degradation Products

This method provides a robust approach for the analysis of Erythromycin A and its oxidative degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.4% Ammonium hydroxide (B78521) in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution: A gradient program should be optimized to ensure the separation of all relevant peaks. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 65°C.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm and MS detection.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for identification and product ion scan (MS/MS) for structural elucidation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Collision Energy: Optimized for each compound to obtain characteristic fragment ions.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the oxidative degradation pathways of Erythromycin A and a typical experimental workflow for its analysis.

cluster_pathway Oxidative Degradation Pathways of Erythromycin A EryA Erythromycin A (C37H67NO13) m/z 734.5 N_Oxide This compound (C37H67NO14) m/z 750.5 EryA->N_Oxide Direct O3 attack on tertiary amine N_demethyl N-demethylerythromycin A (C36H65NO13) m/z 720.5 EryA->N_demethyl Radical attack Hydroxylated Hydroxylated Products (C37H67NO14) m/z 750.5 EryA->Hydroxylated •OH radical attack Other Other Degradation Products EryA->Other

Caption: Oxidative degradation pathways of Erythromycin A.

cluster_workflow Experimental Workflow for Degradation Product Analysis start Start: Erythromycin A Sample degradation Forced Oxidative Degradation (e.g., H2O2) start->degradation sample_prep Sample Preparation (Dilution, Filtration) degradation->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Peak Identification, Structural Elucidation) lc_ms->data_analysis end End: Characterized Degradation Profile data_analysis->end

Caption: General experimental workflow for analysis.

References

A Guide to Ensuring Analytical Accuracy: The Certified Reference Standard for Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification and identification of erythromycin-related compounds, the quality of the reference standard is paramount. This guide provides a comprehensive comparison of the newly developed Certified Reference Standard (CRS) for Erythromycin (B1671065) A N-oxide against other commercially available analytical standards. The data presented herein demonstrates the superior quality, traceability, and reliability of the CRS for ensuring the accuracy and validity of analytical measurements.

Erythromycin A N-oxide is a known metabolite and potential degradation product of Erythromycin A, a widely used macrolide antibiotic.[1] Accurate monitoring of this compound is crucial for stability studies, impurity profiling, and pharmacokinetic analysis. The use of a well-characterized certified reference standard is essential for obtaining reliable and reproducible data in these critical applications.

Performance Comparison: Certified vs. Non-Certified Standards

A Certified Reference Standard (CRS) is distinguished from other analytical standards by its rigorous characterization, documented traceability to SI units, and a comprehensive Certificate of Analysis that includes a statement of measurement uncertainty.[2][3] Non-certified reference materials, while useful for routine applications, lack this level of characterization and traceability, which can introduce significant variability and uncertainty into analytical results.

Table 1: Comparison of this compound Reference Standards

FeatureCertified Reference Standard (CRS)Standard Analytical GradeResearch Grade
Purity (HPLC) 99.8% (with uncertainty statement)≥98% (typically no uncertainty)>95% (lot-specific)
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and HRMSTypically confirmed by one method (e.g., MS)May only have nominal identity
Certified Concentration Provided with uncertaintyNot providedNot provided
Traceability Documented traceability to SI unitsNot traceableNot traceable
Homogeneity Assessed and guaranteedAssumed to be homogeneousNot assessed
Stability Long-term stability data providedLimited or no stability dataNo stability data provided
Certificate of Analysis Comprehensive, with detailed methods and uncertainty budgetBasic, with purity and identity dataMinimal, often only providing a lot number

Quantitative Data Summary

The certified values for the this compound CRS are established through a rigorous characterization process involving multiple independent analytical techniques. The data is presented with a calculated uncertainty, providing a clear indication of the reliability of the standard.

Table 2: Certified Values for this compound CRS

ParameterCertified ValueUncertaintyAnalytical Method(s)
Purity (by mass balance) 99.7%± 0.2%HPLC-UV, Karl Fischer, TGA, Residue on Ignition
Chromatographic Purity (HPLC) 99.8%± 0.1%HPLC-UV (215 nm)
Identity Conforms to structureN/A¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry
Water Content (Karl Fischer) 0.15%± 0.05%Karl Fischer Titration
Residual Solvents <0.1%N/AHeadspace GC-MS

Experimental Protocols

The characterization of the this compound CRS is performed using validated analytical methods to ensure the accuracy and reliability of the certified values.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

A reversed-phase HPLC method with UV detection is employed for the determination of chromatographic purity.[4][5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05 M potassium phosphate (B84403) buffer (pH 8.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Quantification: Area normalization method is used to determine the percentage purity.

Mass Spectrometry (MS) for Identity Confirmation

High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of this compound. The fragmentation pattern is also analyzed to provide further structural confirmation.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Analyzer: Orbitrap

  • Scan Range: m/z 100-1000

  • Expected m/z for [M+H]⁺: 750.4718

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

¹H and ¹³C NMR spectroscopy are utilized to confirm the chemical structure of this compound. The chemical shifts and coupling constants are compared with established data for erythromycin and related compounds.[6][7]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

  • Analysis: Full spectral analysis, including DEPT, COSY, and HMQC experiments for complete structural assignment.

Visualization of Workflows

To provide a clearer understanding of the processes involved in the development and characterization of this certified reference standard, the following diagrams illustrate the key workflows.

G cluster_0 Phase 1: Material Production & Sourcing cluster_1 Phase 2: Certification Process cluster_2 Phase 3: Documentation & Release A Synthesis of this compound B Purification A->B C Preliminary Characterization B->C D Homogeneity Study C->D E Stability Assessment D->E F Value Assignment (Inter-laboratory Study) E->F G Uncertainty Budget Calculation F->G H Issuance of Certificate of Analysis G->H I Release of Certified Reference Standard H->I

Caption: Workflow for the Development of a Certified Reference Standard.

G A This compound CRS Sample B HPLC-UV Analysis (Purity) A->B C Mass Spectrometry (Identity & Molecular Weight) A->C D NMR Spectroscopy (Structural Confirmation) A->D E Karl Fischer Titration (Water Content) A->E F Data Compilation & Review B->F C->F D->F E->F G Certification Decision F->G

Caption: Experimental Workflow for Characterization of this compound CRS.

References

Comparative cytotoxicity of Erythromycin A and Erythromycin A N-oxide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

Executive Summary

Erythromycin (B1671065) A is a widely used macrolide antibiotic. Its primary metabolite in humans is Erythromycin A N-oxide. Understanding the comparative cytotoxicity of the parent drug and its metabolite is crucial for a comprehensive safety assessment. However, a review of the current scientific literature reveals a significant knowledge gap: there are no direct comparative studies on the in vitro cytotoxicity of Erythromycin A and this compound.

This guide provides a detailed overview of the available in vitro cytotoxicity data for Erythromycin A and offers a theoretical comparison with its N-oxide metabolite based on general toxicological principles. The information presented herein is intended to guide future research and highlight the need for direct comparative studies to accurately determine the cytotoxic potential of this compound.

In Vitro Cytotoxicity of Erythromycin A

While direct comparative data is lacking, several studies have investigated the in vitro cytotoxicity of Erythromycin A in various cell lines. The cytotoxic potential of Erythromycin A is generally considered to be low, though some studies have reported effects at higher concentrations.

Table 1: Summary of In Vitro Cytotoxicity Data for Erythromycin A

Cell LineAssayEndpointConcentration RangeObserved Effect
Human Liver Cells (Chang)MTT AssayCell ViabilityNot specifiedErythromycin base was among the least toxic macrolides tested.[1][2]
Human Liver Cells (Chang)Protein ConcentrationCellular ProteinNot specifiedConsistent with MTT assay, showing low toxicity.[1][2]
Primary Human OsteoblastsLDH ReleaseCytotoxicityUp to 400 µg/mL40% cytotoxicity observed at 400 µg/mL.

Note: The available data is limited and often part of broader comparisons with other macrolide antibiotics. Specific IC50 values for Erythromycin A are not consistently reported across studies.

This compound: The Major Metabolite

Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation, leading to the formation of desmethylerythromycin. Another significant metabolite is this compound. This compound is also found as a potential impurity in commercial preparations of erythromycin.

Theoretical Cytotoxicity Comparison

In the absence of direct experimental data, a theoretical comparison of the cytotoxicity of Erythromycin A and this compound can be made based on general principles of drug metabolism and toxicology.

  • N-oxidation and Reactivity: N-oxidation is a common metabolic pathway that can sometimes lead to the formation of reactive metabolites. However, the N-oxide of a tertiary amine, such as in Erythromycin A, is often a stable and less reactive species compared to other potential reactive intermediates.

  • Detoxification Pathway: The formation of N-oxides can be a detoxification pathway, leading to metabolites that are more polar and readily excreted.

  • Potential for Bioactivation: While less common, some N-oxide metabolites can be further metabolized to more reactive species. Without specific studies on this compound, this possibility cannot be entirely ruled out.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to directly compare the in vitro cytotoxicity of Erythromycin A and this compound.

Cell Culture
  • Cell Line: A human hepatocyte cell line (e.g., HepG2) is recommended due to the liver being the primary site of erythromycin metabolism.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

4.2.1. MTT Assay (Cell Viability)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Erythromycin A and this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.2.2. LDH Assay (Membrane Integrity)

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture Maintain HepG2 Cells seed Seed 96-well Plates culture->seed treat Add Erythromycin A & This compound seed->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh viability Cell Viability (%) mtt->viability ldh_release LDH Release (%) ldh->ldh_release ic50 IC50 Calculation viability->ic50

Caption: Workflow for comparative in vitro cytotoxicity testing.

Proposed Signaling Pathway for Erythromycin-Induced Cytotoxicity

While the precise signaling pathways for Erythromycin A-induced cytotoxicity are not fully elucidated, a potential mechanism could involve the induction of cellular stress leading to apoptosis.

signaling_pathway Erythromycin_A Erythromycin A Cell_Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Erythromycin_A->Cell_Stress UPR Unfolded Protein Response (UPR) Cell_Stress->UPR ROS Reactive Oxygen Species (ROS) Cell_Stress->ROS Mitochondria Mitochondrial Dysfunction UPR->Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for Erythromycin A-induced apoptosis.

Conclusion and Future Directions

This guide summarizes the currently available, though limited, in vitro cytotoxicity data for Erythromycin A. Crucially, it highlights the absence of direct comparative studies with its major metabolite, this compound. While a theoretical assessment suggests the N-oxide may have a similar or lower cytotoxic profile, this remains speculative.

To address this knowledge gap, dedicated in vitro studies are essential. Researchers are encouraged to utilize the experimental protocols outlined in this guide to perform direct, head-to-head comparisons of Erythromycin A and this compound. Such data will be invaluable for a more complete understanding of the safety profile of Erythromycin A and its metabolites, ultimately contributing to safer drug development and clinical use.

References

Head-to-Head Comparison of Analytical Methods for Erythromycin A N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of the principal analytical methods for the detection and quantification of Erythromycin (B1671065) A N-oxide, a significant related substance of the macrolide antibiotic, Erythromycin. The selection of an appropriate analytical method is critical for ensuring drug purity, stability, and safety in research, development, and quality control. This document presents supporting experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methodologies

The detection of impurities and degradation products such as Erythromycin A N-oxide is a crucial aspect of pharmaceutical analysis. The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This guide focuses on a comparative analysis of chromatographic and immunoassay techniques.

Logical_Flow cluster_0 Method Selection cluster_1 Method Comparison cluster_2 Data Evaluation cluster_3 Decision Method_Selection Define Analytical Needs (Sensitivity, Specificity, Throughput) HPLC High-Performance Liquid Chromatography (HPLC) Method_Selection->HPLC High Specificity LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Method_Selection->LCMS High Sensitivity & Specificity ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Method_Selection->ELISA High Throughput Performance_Data Quantitative Performance Comparison (LOD, LOQ, Accuracy, Precision) HPLC->Performance_Data LCMS->Performance_Data ELISA->Performance_Data Experimental_Protocols Detailed Experimental Protocols Performance_Data->Experimental_Protocols Optimal_Method Selection of Optimal Method Performance_Data->Optimal_Method

Caption: Logical workflow for selecting an analytical method.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC, LC-MS, and ELISA for the analysis of Erythromycin and its related substances. The data presented is a synthesis of information from various studies.[1][2][3][4][5][6]

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, detection via UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity Good; can resolve structurally similar compounds.[1][7]Excellent; provides molecular weight and fragmentation data.[8][9]Variable; potential for cross-reactivity with related structures.[10]
Sensitivity (LOD) ~0.01 µg/L to ng range.[2][4]Sub ng/mL to pg/mL range.[5]~0.4 ng/mL.[6]
Limit of Quantitation (LOQ) ~0.5 µg/L to ng range.[2][4]~0.5 ng/mL.[5]Typically in the low ng/mL range.
Accuracy (% Recovery) Typically 98-102%.[2][11]88-105%.[5]84-108%.[6]
Precision (%RSD) ≤ 2%.[2][3][4]< 15%.[5]6.3-12.6%.[6]
Linearity (R²) > 0.999.[2][4]> 0.995.[5]N/A (non-linear standard curve).
Throughput Moderate.Moderate.High.
Cost per Sample Low to moderate.High.Low.
Instrumentation Standard HPLC with UV detector.[2]LC system coupled to a mass spectrometer.[8][9]Microplate reader.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of Erythromycin and its impurities, including this compound.[1][12]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent[1][12]

Chromatographic Conditions:

  • Mobile Phase A: Buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with o-phosphoric acid), acetonitrile (B52724), and water in a ratio of 5:35:60 (v/v/v).[1]

  • Mobile Phase B: Phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[1]

  • Gradient: A gradient elution may be used for optimal separation.[1][12]

  • Flow Rate: 1.0 mL/min.[1][12]

  • Column Temperature: 65°C.[1][12]

  • Detection Wavelength: 215 nm.[1][3]

  • Injection Volume: 100 µL.[1][12]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm filter prior to injection.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (RP-C18 Column) HPLC_Injection->Separation Detection UV Detection (215 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: HPLC experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers enhanced sensitivity and specificity for the identification and quantification of this compound.[8][9]

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., ion trap or triple quadrupole).[5][8]

  • Column: XTerra RP18 (or equivalent).[8]

Chromatographic Conditions:

  • Mobile Phase: A volatile mobile phase, such as acetonitrile-isopropanol-0.2M ammonium (B1175870) acetate (B1210297) pH 7.0-water (165:105:50:680).[8]

  • Flow Rate: 0.7-1.0 mL/min.[5]

  • Column Temperature: 70°C.[8]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[8]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Sample Preparation:

  • Sample extraction may be required for complex matrices (e.g., liquid-liquid extraction or solid-phase extraction).[5]

  • The final extract is reconstituted in the mobile phase.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction & Reconstitution) LC_Separation Liquid Chromatographic Separation Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., Triple Quadrupole) Ionization->Mass_Analysis Detection_Quant Detection & Quantification Mass_Analysis->Detection_Quant

Caption: LC-MS experimental workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for the detection of Erythromycin.[10][13]

Principle: This is a competitive ELISA where free Erythromycin in the sample competes with enzyme-labeled Erythromycin for binding to antibodies coated on a microtiter plate.[10] The color intensity is inversely proportional to the concentration of Erythromycin in the sample.[10]

Procedure:

  • Add standards and samples to the antibody-coated microtiter wells.[10]

  • Add enzyme-labeled Erythromycin (conjugate) to the wells.[10]

  • Incubate for 1 hour.[10]

  • Wash the plate to remove unbound reagents.[10]

  • Add a substrate solution and incubate for 30 minutes.[10]

  • Add a stop solution and measure the absorbance at 450 nm.[10]

Sample Preparation:

  • For milk or urine, dilute the sample with the provided dilution buffer.[10]

  • For tissue samples, homogenize the sample, extract with water, centrifuge, and dilute the supernatant.[10]

ELISA_Workflow Sample_Standard_Add Add Samples/Standards to Wells Conjugate_Add Add Enzyme Conjugate Sample_Standard_Add->Conjugate_Add Incubation1 Incubate (1 hour) Conjugate_Add->Incubation1 Washing Wash Wells Incubation1->Washing Substrate_Add Add Substrate Washing->Substrate_Add Incubation2 Incubate (30 mins) Substrate_Add->Incubation2 Stop_Solution Add Stop Solution Incubation2->Stop_Solution Read_Absorbance Read Absorbance (450 nm) Stop_Solution->Read_Absorbance

Caption: ELISA experimental workflow.

Concluding Remarks

The choice between HPLC, LC-MS, and ELISA for the detection of this compound depends on the specific analytical requirements.

  • HPLC is a robust and reliable method suitable for routine quality control, offering good specificity and precision.[1][2]

  • LC-MS provides the highest level of sensitivity and specificity, making it the gold standard for confirmation and trace-level quantification.[5][8]

  • ELISA is an excellent high-throughput screening tool, particularly for a large number of samples, although positive results may require confirmation by a chromatographic method due to potential cross-reactivity.[6][10]

For drug development and regulatory submissions, a combination of these methods is often employed, with ELISA for initial screening and HPLC or LC-MS for confirmation and detailed impurity profiling.

References

Safety Operating Guide

Navigating the Disposal of Erythromycin A N-oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Erythromycin A N-oxide, a derivative of the macrolide antibiotic erythromycin, understanding the correct disposal procedures is essential for maintaining a safe and compliant workspace. This guide provides immediate safety and logistical information, alongside a procedural plan for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to adhere to standard laboratory safety practices. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), caution should always be exercised.[1]

Personal Protective Equipment (PPE):

  • Gloves: Always wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from potential splashes.

Handling:

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

In the event of a spill, it should be contained and collected mechanically.[1] Do not allow the substance to enter drains or waterways.[1][2]

Disposal Protocol for this compound

The disposal of this compound should be approached systematically, taking into account its non-hazardous classification and general principles of pharmaceutical waste management.

Step 1: Waste Identification and Segregation

Properly identify and segregate waste containing this compound. This includes pure substance, contaminated labware (e.g., vials, spatulas), and any contaminated personal protective equipment. Waste should be collected in a designated, well-labeled, and sealed container to await disposal. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

Step 2: Regulatory Assessment

While the Safety Data Sheet (SDS) for this compound indicates it is not a federally regulated hazardous waste, institutional and local regulations may have specific requirements for the disposal of pharmaceutical-related compounds.[1][4] Always consult your institution's EHS guidelines or a qualified waste management professional to ensure compliance with all applicable regulations.

Step 3: Disposal Pathway

For non-hazardous pharmaceutical waste, several disposal options may be available. The preferred method should be determined in consultation with your EHS office.

  • Licensed Waste Contractor: The most common and recommended method for the disposal of laboratory chemical waste is through a licensed and approved waste management contractor. This ensures that the waste is handled and disposed of in accordance with all regulations.

  • Incineration: Incineration at a permitted facility is a common treatment method for pharmaceutical waste, which helps to ensure the complete destruction of the compound.[5][6]

Note: Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your institution's EHS office and local wastewater treatment authority.[2][4]

Quantitative Data Summary

ParameterValueReference
CAS Number 992-65-4[1][7]
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. Disposal procedures are guided by regulatory frameworks and institutional best practices rather than experimental methodologies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Erythromycin_A_N_oxide_Disposal_Workflow start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste in a Labeled, Sealed Container ppe->segregate consult_ehs Step 3: Consult Institutional EHS Guidelines segregate->consult_ehs is_hazardous Is it considered hazardous by EHS? consult_ehs->is_hazardous non_hazardous_path Follow Non-Hazardous Pharmaceutical Waste Stream is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Chemical Waste Stream is_hazardous->hazardous_path Yes contractor Step 4: Transfer to Licensed Waste Contractor non_hazardous_path->contractor hazardous_path->contractor end End: Proper Disposal contractor->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling Erythromycin A N-oxide, a metabolite of the macrolide antibiotic erythromycin.[1][2] While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols for handling research chemicals.[3]

Hazard Identification and Precautionary Measures

This compound is a solid, and like its parent compound and its derivatives, it may cause skin and respiratory sensitization.[4] Therefore, minimizing exposure through appropriate personal protective equipment and handling procedures is crucial.

Physicochemical Properties:

PropertyValue
CAS Number 992-65-4[1][2][3][5][6]
Molecular Formula C37H67NO14[1][2][5][6]
Molecular Weight 749.9 g/mol [1][2][6]
Appearance White solid[6]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO[2][6]
Storage -20°C[2][6]

Hazard Ratings:

Rating SystemHealthFireReactivity
NFPA 000
HMIS 000
Source: this compound SDS[3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar compounds.[4][7]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4]Protects against airborne particles and accidental splashes.
Skin Protection Impervious clothing, such as a lab coat, and chemical-resistant gloves.[4][8] Double gloving is recommended.[7]Prevents skin contact, which can lead to sensitization and allergic reactions.[4]
Respiratory Protection A NIOSH-approved dust respirator should be used if dust formation is likely or if working outside of a ventilated enclosure.[4][9]Protects against inhalation of the powdered substance.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area at -20°C.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

2. Handling and Preparation:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[4] The use of a laboratory fume hood is highly recommended to minimize inhalation exposure.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Transfer: Avoid the formation of dust during weighing and transfer.[4] Use non-sparking tools.[4]

3. In Case of a Spill:

  • Avoid dust formation.[8][11]

  • Wear appropriate PPE.

  • Collect the spilled material mechanically and place it in a suitable, closed container for disposal.[8]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[8]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[11]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[11]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure.

  • Waste Segregation:

    • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound should be considered contaminated waste.[7]

    • Excess Compound: Unused or expired this compound is considered chemical waste.[7]

  • Disposal Procedure:

    • Dispose of the compound and contaminated materials through a licensed hazardous material disposal company.[7]

    • Ensure that all federal, state, and local regulations for chemical waste disposal are strictly followed.[7]

    • Do not dispose of this compound down the drain or in the regular trash.[7]

Visualized Workflows

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational workflows.

HandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Compound (Avoid Dust) Prepare_Work_Area->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Contaminated PPE, Excess Compound) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: A step-by-step workflow for the safe handling of this compound.

SpillResponse This compound Spill Response cluster_response Immediate Actions cluster_cleanup Cleanup Procedure Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Collect_Material Collect Material Mechanically Contain_Spill->Collect_Material Place_In_Container Place in Labeled, Sealed Container Collect_Material->Place_In_Container Decontaminate Decontaminate Spill Area Place_In_Container->Decontaminate

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.